Product packaging for 1-(Pyridin-3-yl)propan-2-one(Cat. No.:CAS No. 6302-03-0)

1-(Pyridin-3-yl)propan-2-one

Cat. No.: B027483
CAS No.: 6302-03-0
M. Wt: 135.16 g/mol
InChI Key: WPDJRDYNRNXPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyridin-3-yl)propan-2-one (CAS 6302-03-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyridine ring linked to an acetone moiety, creating a versatile scaffold for the construction of more complex molecules. Key Research Applications: Pharmaceutical Building Block: Serves as a key precursor in medicinal chemistry for the development of novel therapeutic candidates. Its structure is a common feature in molecules with potential biological activity. Chemical Synthesis Intermediate: The ketone functional group is highly reactive, allowing for further transformations such as reductions to alcohols or reactions with nucleophiles to form new carbon-carbon bonds. Lead Compound Development: Useful for generating structural analogs and conducting structure-activity relationship (SAR) studies to optimize drug-like properties. Please note that specific mechanistic and pharmacological data for this exact compound is limited in the public domain, underscoring its primary utility as a foundational building block for discovery chemistry. Safety and Compliance: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B027483 1-(Pyridin-3-yl)propan-2-one CAS No. 6302-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJRDYNRNXPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285769
Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-03-0
Record name 1-(3-Pyridinyl)-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6302-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETONYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document collates available data on its fundamental characteristics, outlines a general synthetic approach, and discusses its known and potential biological activities.

Core Chemical Properties

This compound, with the chemical formula C₈H₉NO, is a structural isomer of pyridinylpropanones, distinguished by the substitution at the third position of the pyridine ring. Its core chemical properties are summarized in the table below, alongside data for its 2- and 4-pyridyl isomers for comparative analysis.

PropertyThis compound1-(Pyridin-2-yl)propan-2-one1-(Pyridin-4-yl)propan-2-one
Molecular Formula C₈H₉NOC₈H₉NOC₈H₉NO
Molecular Weight 135.16 g/mol [1]135.16 g/mol [2]135.16 g/mol
CAS Number 6302-03-06302-02-9[2][3]6304-16-1
Melting Point Data not availableData not available13 °C[4]
Boiling Point Data not available175-180 °C (at 2.50 Torr)130-132 °C (at 1.5kPa)[4]
Solubility Data not availableChloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)Slightly soluble in water[4]
Appearance Data not availableYellow clear liquid[3]Liquid[4]

Synthesis and Experimental Protocols

One potential synthetic pathway could be analogous to the synthesis of 1-(Pyridin-2-yl)propan-2-one, which can be synthesized from 2-methylpyridine and acetonitrile.[5] A similar approach for the 3-pyridyl isomer could start from 3-picoline (3-methylpyridine). Another potential route could involve the modification of nicotinic acid (pyridine-3-carboxylic acid).

General Experimental Workflow for Synthesis (Hypothetical):

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the structure, confirming the position of the propanone substituent on the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of pyridine-containing compounds is known to exhibit a wide range of pharmacological activities.

Derivatives of pyridine are integral to numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[6] For instance, the related compound metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a known inhibitor of the enzyme 11β-hydroxylase, which is involved in corticosteroid synthesis.[7] This suggests that this compound could potentially interact with various biological targets, including enzymes and receptors.

Given the structural similarities to other biologically active pyridines, it is plausible that this compound could be investigated for its potential to modulate signaling pathways involved in cell proliferation, inflammation, or neurotransmission. However, without experimental data, any discussion of specific signaling pathways remains speculative.

Logical Relationship for Investigating Biological Activity:

BiologicalInvestigation Compound This compound Screening High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding Assays) Compound->Screening Hit Identification of Biological 'Hit' Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Pathway Elucidation of Signaling Pathway Mechanism->Pathway

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While there is a significant gap in the publicly available experimental data for this specific compound, its structural relationship to other pharmacologically active pyridines suggests potential for biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop robust synthetic protocols, and explore its therapeutic potential through comprehensive biological screening and mechanism of action studies.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6302-03-0

Synonyms: 3-Acetonylpyridine, 1-(3-Pyridinyl)-2-propanone[1]

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information derived from closely related isomers and general chemical principles to offer a broader context for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for a closely related isomer, 1-(Pyridin-2-yl)propan-2-one, for comparative purposes. Commercial suppliers may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request.

PropertyValue for this compoundValue for 1-(Pyridin-2-yl)propan-2-one (Isomer)Reference
CAS Number 6302-03-06302-02-9[1]
Molecular Formula C₈H₉NOC₈H₉NO[1]
Molecular Weight 135.16 g/mol 135.16 g/mol [1]
Appearance Not specifiedYellow clear liquid
Boiling Point Not specified67 °C at 0.5 mbar
¹H NMR (300 MHz, (CD₃)₂SO) Data not availableδ = 2.13 (s, 3H), 3.91 (s, 2H), 7.28 (m, 2H), 7.74 (m, 1H), 8.47 (d, 1H) ppm
¹³C NMR (75MHz, (CD₃)₂SO) Data not availableδ = 30.0, 52.3, 121.9, 124.4, 136.6, 149.2, 155.4, 205.4 ppm
IR (ATR) Data not availableν = 1712 (C=O), 1589 (pyridine ring) cm⁻¹

Experimental Protocols

Proposed Synthesis

A common strategy for the synthesis of pyridyl alkyl ketones involves the reaction of a nucleophilic pyridyl precursor with an electrophilic acetylating agent. One potential route starts from 3-methylpyridine (3-picoline).

Reaction Scheme: Deprotonation of 3-picoline followed by reaction with an acetylating agent (e.g., ethyl acetate).

Step-by-Step Protocol:

  • Preparation of the Nucleophile: A strong base, such as phenyllithium or butyllithium, is used to deprotonate the methyl group of 3-methylpyridine, forming a pyridylmethyl lithium intermediate. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C).

  • Condensation Reaction: Ethyl acetate is added slowly to the solution of the pyridylmethyl lithium. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the ketone after an aqueous workup.

  • Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Workup & Purification picoline 3-Methylpyridine in Anhydrous Ether intermediate Pyridin-3-ylmethyl Lithium picoline->intermediate Deprotonation at low temp. base Strong Base (e.g., BuLi) base->intermediate product_crude Intermediate Adduct intermediate->product_crude Nucleophilic Attack ester Ethyl Acetate ester->product_crude quench quench product_crude->quench Aqueous Quench extraction Liquid-Liquid Extraction quench->extraction Hydrolysis drying Dry with Na₂SO₄ extraction->drying Separate Layers evaporation Solvent Evaporation drying->evaporation Filter final_product Purification (Distillation/Chromatography) evaporation->final_product Crude Product pure_product This compound final_product->pure_product Final Product

Proposed Synthesis Workflow for this compound.
Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

Methodologies:

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.

  • Column Chromatography: A standard technique for the purification of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the pyridine ring vibrations.

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product.

G cluster_purification Purification & Initial Checks cluster_structure Structure Elucidation cluster_purity Purity Assessment start Synthesized Product tlc TLC Monitoring start->tlc column Column Chromatography tlc->column nmr NMR (¹H, ¹³C) column->nmr ms Mass Spectrometry column->ms ir IR Spectroscopy column->ir hplc HPLC nmr->hplc ms->hplc ir->hplc end Characterized Compound hplc->end

General Analytical Workflow for Product Characterization.

Biological Context and Potential Applications

While there is no specific biological activity reported for this compound, the pyridine scaffold is a common feature in many biologically active compounds. Derivatives of pyridinone have shown a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.

A notable example of a biologically active compound with a similar core structure is Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one). Metyrapone is an inhibitor of the enzyme steroid 11β-hydroxylase and is used clinically in the diagnosis of adrenal insufficiency. The activity of metyrapone suggests that ketones containing the pyridin-3-yl moiety can interact with biological targets, making this compound a compound of interest for screening in various biological assays.

Potential research applications for this compound could include:

  • Intermediate in Medicinal Chemistry: Serving as a building block for the synthesis of more complex molecules with potential therapeutic properties.

  • Enzyme Inhibition Studies: Screening against various enzymes, particularly those involved in steroid biosynthesis or other metabolic pathways.

  • Antimicrobial Research: Evaluation for activity against bacterial and fungal pathogens.

Due to the absence of specific data, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate any specific biological mechanisms of action for this compound.

References

Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated reference for the spectroscopic data of the compound 1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established computational models and are intended to serve as a reference for the identification and characterization of this molecule. Additionally, standardized experimental protocols for acquiring such data are detailed to guide researchers in their own analytical work.

Introduction

This compound, also known as 3-acetonylpyridine, is a ketone derivative of pyridine. The structural combination of a pyridine ring and a propanone side chain makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to fill the current gap in publicly accessible data by providing a predictive spectroscopic profile and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following data has been generated using computational prediction algorithms. Experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.51s1HH-2 (Pyridine)
~8.48d1HH-6 (Pyridine)
~7.55dt1HH-4 (Pyridine)
~7.25dd1HH-5 (Pyridine)
~3.70s2H-CH₂-
~2.15s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~206.5C=O (Ketone)
~150.1C-6 (Pyridine)
~148.0C-2 (Pyridine)
~136.2C-4 (Pyridine)
~131.8C-3 (Pyridine)
~123.6C-5 (Pyridine)
~49.5-CH₂-
~29.8-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch (Pyridine)
~2925MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1720StrongC=O Stretch (Ketone)
~1580, ~1480, ~1420Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1410MediumCH₂ Bend (Scissoring)
~1190MediumC-C Stretch
~710StrongC-H Out-of-plane Bend (Pyridine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
135High[M]⁺ (Molecular Ion)
92High[M - CH₃CO]⁺ (Loss of acetyl radical)
78MediumPyridine radical cation
43High[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty beam path should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS Mass Spec. Prep->MS NMR_Data Connectivity & Proton/Carbon Env. NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 1-(Pyridin-3-yl)propan-2-one. Significant gaps in the literature exist for this specific compound, particularly concerning experimental physical and chemical data, detailed synthetic protocols, and its biological activity. Much of the available data pertains to its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, or related pyridine derivatives.

Introduction

This compound, with the CAS number 6302-03-0, is a heterocyclic ketone. Its structure, featuring a pyridine ring linked to a propanone moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide aims to consolidate the known physical, chemical, and potential biological characteristics of this compound, while also highlighting areas where further research is required.

Physicochemical Characteristics

Table 1: Physical and Chemical Properties of this compound and Its Isomers

PropertyThis compound1-(Pyridin-2-yl)propan-2-one1-(Pyridin-4-yl)propan-2-one
CAS Number 6302-03-06302-02-9[3][4]6304-16-1
Molecular Formula C₈H₉NOC₈H₉NO[3][4]C₈H₉NO
Molecular Weight 135.16 g/mol 135.16 g/mol [3][4]135.16 g/mol
Physical Form Not AvailableSolid[4]Not Available
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not Available175-180 °C (at 2.50 Torr)[5][6]Not Available
Density Not Available1.046 ± 0.06 g/cm³ (Predicted)[5]Not Available

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the provided search results. Commercial suppliers suggest that such data may be available upon request. For comparative purposes, some spectroscopic information for the 1-(pyridin-2-yl)propan-2-one isomer is available.[7]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, synthetic routes for its isomers and related compounds can provide insights into potential methodologies.

Potential Synthetic Pathway

A plausible synthetic route for this compound could involve the reaction of a 3-pyridylacetic acid derivative with a methylating agent, or the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol. The synthesis of the related compound 2-(pyridin-3-yl)propan-2-ol has been reported to start from 3-acetylpyridine, suggesting that this could be a key precursor.[8]

Synthesis of 1-(4-pyridinyl)-2-propanone (Isomer)

A reported synthesis for the isomer 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride in the presence of acetyl chloride.[5]

Experimental Protocol (for 1-(4-pyridinyl)-2-propanone): [5]

  • To a mixture of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, acetyl chloride (1 ml) is added dropwise over 5-10 minutes.

  • The solution is then warmed to 50°C for 6-16 hours.

  • The reaction mixture is cooled to 0°C, and ethanol (100 ml) is added dropwise.

  • The mixture is stirred for 1 hour, followed by refluxing for 4-12 hours.

  • The ethanol is removed under reduced pressure.

  • The residue is taken up in methylene chloride (100-150 ml) and washed twice with saturated sodium carbonate solution (50 ml portions).

  • The organic layer is dried over sodium sulfate and evaporated under reduced pressure.

  • Toluene is added to the residue, and excess 4-methylpyridine is removed by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

Workflow for the Synthesis of 1-(4-pyridinyl)-2-propanone

G Synthesis of 1-(4-pyridinyl)-2-propanone A 4-Methylpyridine + Acetic Anhydride B Add Acetyl Chloride (dropwise) A->B C Heat to 50°C (6-16h) B->C D Cool to 0°C C->D E Add Ethanol (dropwise) D->E F Stir (1h) then Reflux (4-12h) E->F G Remove Ethanol (reduced pressure) F->G H Dissolve in Methylene Chloride G->H I Wash with Na2CO3 solution H->I J Dry over Na2SO4 I->J K Evaporate Solvent J->K L Azeotropic distillation with Toluene K->L M 1-(4-pyridinyl)-2-propanone L->M

Caption: A flowchart illustrating the key steps in the synthesis of 1-(4-pyridinyl)-2-propanone.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of pyridine and pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:

  • Enzyme Inhibition: Metyrapone, a derivative of 1,2-di(pyridin-3-yl)propan-1-one, is a known inhibitor of 11β-hydroxylase, an enzyme involved in steroid biosynthesis.[9] This suggests that pyridyl-propanone scaffolds could be explored for their enzyme inhibitory potential.

  • Antimicrobial Activity: Some pyridinone derivatives have been investigated as antibacterial agents.[2]

  • Kinase Inhibition: Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

  • Receptor Antagonism: Certain pyridinone derivatives have been developed as potent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).[2]

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram based on the activity of related kinase inhibitors is presented for illustrative purposes only.

Hypothetical Kinase Inhibition Pathway

G Hypothetical Kinase Inhibition by a Pyridine Derivative cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., ASK1) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., p38 MAPK) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) GeneExpression->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: A generalized diagram showing a potential mechanism of action where a pyridine derivative could inhibit an upstream kinase, thereby affecting a downstream signaling cascade. This is a hypothetical representation and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. However, a comprehensive understanding of its properties and biological functions is currently hampered by a significant lack of publicly available experimental data.

Future research should focus on:

  • Developing and publishing a robust and scalable synthetic protocol.

  • Thorough characterization of its physical and chemical properties through experimental determination of its melting point, boiling point, density, and spectroscopic analyses (NMR, IR, MS).

  • Screening for biological activity against a range of targets, including enzymes (kinases, hydroxylases) and receptors, to elucidate its pharmacological potential.

The generation of such fundamental data is crucial for unlocking the potential of this compound and enabling its use in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Pyridin-3-yl)propan-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-(Pyridin-3-yl)propan-2-one. Due to a lack of specific experimental data for the 3-pyridyl isomer in publicly accessible literature, this document leverages data from its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, to provide a well-rounded understanding of this class of compounds. The guide also includes detailed experimental protocols for assessing solubility and stability, as well as potential degradation pathways.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of 1-(Pyridin-yl)propan-2-one Isomers

IsomerSolventSolubility
1-(Pyridin-2-yl)propan-2-oneChloroformSparingly[1][2]
Dimethyl Sulfoxide (DMSO)Slightly[1][2]
Ethyl AcetateSlightly[1][2]
MethanolSlightly[1][2]
1-(Pyridin-4-yl)propan-2-oneWaterSlightly Soluble[3]
EthanolSoluble[4]
AcetoneSoluble[4]
DichloromethaneSoluble[4]

Stability Profile

The stability of pyridinyl propanones is crucial for their application in pharmaceuticals and other chemical syntheses. The pyridine ring and the ketone functional group are the primary sites for potential degradation. 1-(Pyridin-4-yl)propan-2-one is reported to be stable under proper storage conditions. To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere.[1]

Potential Degradation Pathways

Based on the chemical structure, the major degradation pathways for this compound are expected to be oxidation and photolysis.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The ketone functional group can also undergo oxidative cleavage.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to complex degradation reactions, including ring cleavage and polymerization.

Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Photolysis Photolysis This compound->Photolysis UV Light N-Oxide Derivative N-Oxide Derivative Oxidation->N-Oxide Derivative Side-Chain Oxidation Products Side-Chain Oxidation Products Oxidation->Side-Chain Oxidation Products Ring Cleavage/Polymerization Products Ring Cleavage/Polymerization Products Photolysis->Ring Cleavage/Polymerization Products

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of the compound in various solvents.

Solubility Determination Workflow cluster_prep Preparation cluster_analysis Analysis Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with stirring Add_Excess->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Dilute Dilute aliquot of the filtrate Filter->Dilute Analyze Analyze by validated analytical method (e.g., HPLC) Dilute->Analyze End End Analyze->End End

Figure 2: Workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered solution and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Study (Forced Degradation) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionDuration
Acidic Hydrolysis0.1 M HCl24 - 48 hours
Basic Hydrolysis0.1 M NaOH24 - 48 hours
Oxidative Degradation3% H₂O₂24 - 48 hours
Thermal Degradation80°C (in solid state and solution)48 - 72 hours
PhotodegradationExposure to UV light (ICH Q1B)As per guidelines

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Expose the solutions to the stress conditions outlined in Table 2. For each condition, a control sample should be stored under normal conditions.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Analytical Methodologies

A robust and validated analytical method is critical for accurate solubility and stability testing. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.

Table 3: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate buffer (pH 3.0)
Detection UV at approximately 260 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Note: Method development and validation are essential to ensure the suitability of the analytical procedure for its intended purpose.

Conclusion

While specific data for this compound remains limited, the information available for its isomers and related pyridine-containing compounds provides a strong foundation for researchers and drug development professionals. The experimental protocols and potential degradation pathways outlined in this guide offer a systematic approach to thoroughly characterize the solubility and stability of this compound, facilitating its potential applications in various scientific fields. Further experimental studies are encouraged to establish a definitive profile for this compound.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While the historical discovery of this specific isomer is not extensively documented in readily available literature, this document consolidates information on its chemical properties, plausible synthetic methodologies derived from established reactions for pyridinyl ketones, and potential biological activities inferred from related structures. This guide is intended to serve as a foundational resource for researchers, offering detailed hypothetical experimental protocols, tabulated data for easy reference, and visualizations of synthetic pathways to stimulate further investigation into this compound.

Introduction and Historical Context

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Ketone-containing side chains, such as the propan-2-one moiety, offer versatile handles for further chemical modifications, making pyridinyl ketones valuable intermediates in the synthesis of more complex molecules.

While the specific historical discovery and initial synthesis of this compound are not well-documented in prominent scientific literature, the synthesis of pyridinyl ketones, in general, has a rich history dating back to the development of fundamental organic reactions. General methods for the preparation of such compounds include the acylation of pyridyl organometallic reagents and the condensation reactions leading to the formation of the pyridine ring itself, such as the Kröhnke pyridine synthesis. The lack of a detailed historical record for this specific isomer suggests it may have been synthesized as part of broader chemical library generation or as an intermediate in a multi-step synthesis without being the primary focus of a dedicated publication.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValue
CAS Number 6302-03-0
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance Expected to be an oil or low-melting solid
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF

Synthesis of this compound

Proposed Synthetic Pathway: Grignard Reaction

A viable route for the synthesis of this compound is the reaction of 3-pyridylmagnesium bromide with acetic anhydride or a similar acetylating agent. This method is a standard and generally high-yielding approach for the formation of ketones.

Synthesis_Pathway 3-Bromopyridine 3-Bromopyridine Grignard Reagent 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard Reagent Mg, THF Mg Mg Acetic Anhydride Acetic Anhydride This compound This compound Intermediate Intermediate Grignard Reagent->Intermediate Acetic Anhydride, THF Intermediate->this compound Aqueous Workup

Proposed synthesis of this compound via a Grignard reaction.
Hypothetical Experimental Protocol

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 3-bromopyridine in anhydrous THF and add it dropwise to the magnesium turnings via the dropping funnel.

    • Maintain a gentle reflux by external heating if necessary until all the magnesium has reacted to form a dark solution of 3-pyridylmagnesium bromide.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetic anhydride in anhydrous THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of the isomeric 1-(pyridin-2-yl)propan-2-one and general principles of NMR and IR spectroscopy, a predicted set of characteristic peaks is provided in Table 2.

Spectroscopic Technique Predicted Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 8.6-8.5 (m, 2H, pyridine-H), 7.6-7.5 (m, 1H, pyridine-H), 7.3-7.2 (m, 1H, pyridine-H), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 206 (C=O), 150-148 (pyridine-C), 136-134 (pyridine-CH), 124-122 (pyridine-CH), 48 (CH₂), 30 (CH₃)
IR (thin film, cm⁻¹) ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1720 (C=O stretch), ~1590, 1470, 1420 (pyridine ring stretches)
Mass Spectrometry (EI) m/z 135 (M⁺), 120 (M⁺ - CH₃), 92 (M⁺ - CH₃CO)

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited. However, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural similarity to other biologically active pyridinyl ketones suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

For instance, many kinase inhibitors incorporate a pyridine scaffold. The ketone functionality of this compound could be utilized for further derivatization to interact with the hinge region or other binding pockets of various kinases. A hypothetical workflow for screening this compound for kinase inhibitory activity is presented below.

Kinase_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound This compound Kinase_Panel Panel of Kinases Compound->Kinase_Panel Binding_Assay Binding Assay (e.g., TR-FRET) Kinase_Panel->Binding_Assay Hit_Identification Hit Identification Binding_Assay->Hit_Identification Cell_Lines Cancer Cell Lines Hit_Identification->Cell_Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Viability_Assay->Pathway_Analysis Lead_Candidate Lead Candidate Pathway_Analysis->Lead_Candidate

Workflow for screening this compound for kinase inhibitory activity.

Conclusion and Future Directions

This compound represents a simple yet versatile chemical entity with untapped potential. While its historical discovery remains obscure, modern synthetic methods provide a clear path to its preparation. The lack of extensive biological data presents a significant opportunity for researchers in drug discovery. Future work should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets, particularly kinases and other enzymes where the pyridine scaffold is known to be effective. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising molecular framework.

In-Depth Technical Guide: 1-(Pyridin-3-yl)propan-2-one and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-3-yl)propan-2-one and its structural analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its key analogs, with a focus on their applications as enzyme inhibitors and anticonvulsant agents.

Physicochemical Properties

The core structure of this compound consists of a pyridine ring linked to a propanone chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound and its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound6302-03-0C₈H₉NO135.16
1-(Pyridin-2-yl)propan-2-one6302-02-9C₈H₉NO135.16
1-(Pyridin-4-yl)propan-2-one6304-16-1C₈H₉NO135.16
1-(Pyridin-3-yl)propan-1-one1570-48-5C₈H₉NO135.16

Synthesis of this compound and Analogs

The synthesis of pyridinyl propanones can be achieved through various organic reactions. A general and adaptable method involves the reaction of a pyridine derivative with an appropriate acylating or alkylating agent.

General Synthesis Protocol for 1-(Pyridin-4-yl)propan-2-one

A representative protocol for the synthesis of the isomeric 1-(4-pyridinyl)-2-propanone is as follows[1]:

  • To a solution of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, add acetyl chloride (1 ml) dropwise over 5-10 minutes.

  • Warm the solution to 50°C for 6-16 hours.

  • Cool the reaction mixture to 0°C and add ethanol (100 ml) dropwise.

  • Stir the mixture for 1 hour, followed by refluxing for 4-12 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in methylene chloride (100-150 ml) and wash twice with saturated sodium carbonate solution (50 ml portions).

  • Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

  • Add toluene to the residue and remove excess 4-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

This method can be adapted for the synthesis of this compound by starting with 3-methylpyridine. Further modifications can be made to introduce various substituents on the pyridine ring or the propanone backbone to generate a library of structural analogs.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents.

Enzyme Inhibition: Metyrapone as a Key Analog

Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a well-characterized structural analog of this compound and serves as a potent inhibitor of the enzyme 11-beta-hydroxylase (CYP11B1).[2][3] This enzyme is critical in the adrenal cortex for the biosynthesis of cortisol.

Mechanism of Action:

Metyrapone's primary mechanism of action is the selective and reversible inhibition of 11-beta-hydroxylase.[2] This blockage prevents the conversion of 11-deoxycortisol to cortisol, leading to a decrease in circulating cortisol levels.[2][4] The reduction in cortisol triggers a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][4] This mechanism is utilized in the "metyrapone test" to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[2][5]

dot

Metyrapone_Mechanism Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) AdrenalCortex Adrenal Cortex Pituitary->AdrenalCortex ACTH (+) Cholesterol Cholesterol Deoxycortisol 11-Deoxycortisol Cholesterol->Deoxycortisol Steroidogenesis CYP11B1 11-beta-hydroxylase (CYP11B1) Deoxycortisol->CYP11B1 Cortisol Cortisol Cortisol->Hypothalamus Negative Feedback (-) Cortisol->Pituitary (-) Metyrapone Metyrapone Metyrapone->CYP11B1 Inhibition CYP11B1->Cortisol

Caption: Metyrapone's inhibition of 11-beta-hydroxylase disrupts cortisol synthesis.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of pyridyl ketone derivatives. While specific data for this compound is limited, related compounds have shown efficacy in preclinical models of seizures. The mechanism of action for their anticonvulsant effects is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Other Potential Applications

The pyridine and pyridinone scaffolds are present in a multitude of biologically active molecules, suggesting a broad therapeutic potential for analogs of this compound. These include activities as:

  • Kinase inhibitors: Pyridine derivatives are known to target various kinases involved in cell signaling pathways, making them attractive candidates for cancer therapy.

  • Antimicrobial agents: The pyridine ring is a feature of some antimicrobial compounds.

  • Urease inhibitors: Certain pyridin-2(1H)-one derivatives have shown potent urease inhibitory activity.[6]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. Key aspects of SAR include:

  • Position of the Nitrogen in the Pyridine Ring: The isomeric position of the nitrogen atom (2, 3, or 4) can significantly influence the compound's binding affinity to its biological target.

  • Substituents on the Pyridine Ring: The addition of various functional groups (e.g., halogens, alkyl, aryl groups) to the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity and pharmacokinetic properties.

  • Modifications of the Propanone Linker: Alterations to the propanone side chain, such as changes in length, branching, or the introduction of other functional groups, can impact the molecule's flexibility and interaction with the target protein.

dot

SAR_Logic Core This compound Core N_Position Position of Pyridine Nitrogen (2, 3, or 4) Core->N_Position Pyridine_Subst Substituents on Pyridine Ring (R1, R2, R3, R4) Core->Pyridine_Subst Propanone_Mod Modifications of Propanone Chain (e.g., R5, R6) Core->Propanone_Mod Activity Biological Activity (e.g., IC50, Ki) N_Position->Activity Pyridine_Subst->Activity Propanone_Mod->Activity

Caption: Key structural features influencing the biological activity of analogs.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of novel compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a target enzyme.

dot

Enzyme_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Assay_Setup Add Enzyme, Substrate, and Compound to Assay Plate Compound_Prep->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Add Detection Reagent and Measure Signal Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds and control inhibitor

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the assay buffer, enzyme, and substrate.

  • Add the test compounds or vehicle control to the respective wells.

  • Initiate the reaction (e.g., by adding a cofactor or substrate).

  • Incubate the plate for a predetermined time at a specific temperature.

  • Stop the reaction and add a detection reagent to measure the product formation or substrate consumption.

  • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its structural analogs are a promising class of compounds with diverse biological activities. The well-established role of metyrapone as an 11-beta-hydroxylase inhibitor provides a strong foundation for the rational design of novel enzyme inhibitors. Furthermore, the observed anticonvulsant and other biological activities of related pyridine derivatives suggest a broad therapeutic potential for this chemical scaffold. Future research should focus on the synthesis and systematic biological evaluation of a wider range of analogs to establish comprehensive structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed experimental protocols and methodologies outlined in this guide provide a framework for researchers to advance the exploration of this important class of molecules.

References

Theoretical Exploration of 1-(Pyridin-3-yl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and comparative analysis of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct, in-depth theoretical studies on this specific isomer, this document leverages available data from its structural isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one, to infer and discuss its probable electronic and structural characteristics. This guide covers foundational concepts of computational chemistry, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) theory, providing a framework for future in silico studies. Experimental data, including synthesis protocols and spectroscopic analysis (FT-IR and NMR), are also presented to offer a holistic view of this class of compounds. Furthermore, potential biological relevance is explored through the lens of related compounds, suggesting avenues for future drug discovery efforts.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Their utility stems from their ability to form hydrogen bonds, act as bioisosteres, and participate in various biological interactions. The propanone moiety attached to the pyridine ring introduces additional chemical functionality, making pyridinylpropanones versatile intermediates in organic synthesis and potential pharmacophores. This compound, with the substituent at the meta position of the pyridine ring, possesses a unique electronic distribution compared to its ortho and para isomers, which is expected to influence its reactivity, binding affinity to biological targets, and metabolic stability.

This guide aims to provide a detailed theoretical framework for understanding this compound, addressing the current gap in dedicated computational studies by drawing parallels with its better-characterized isomers.

Computational Methodologies: A Primer

Theoretical studies on molecules like this compound typically employ a range of computational chemistry techniques to predict and analyze their properties.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer and intramolecular interactions. It examines the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which are indicative of hyperconjugative and resonance effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. This information is critical for understanding intermolecular interactions, such as drug-receptor binding.

Synthesis and Characterization

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)propan-2-one

A common method for the synthesis of 1-(Pyridin-2-yl)propan-2-one involves the reaction of 2-methylpyridine (α-picoline) with an acetylating agent. One reported procedure utilizes butyllithium to deprotonate 2-methylpyridine, followed by reaction with N,N-dimethylacetamide.[3]

Procedure:

  • Dissolve 2-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of butyllithium in hexanes dropwise to the cooled solution.

  • Stir the reaction mixture at low temperature for a specified period to ensure complete deprotonation.

  • Add N,N-dimethylacetamide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A similar approach, starting with 3-methylpyridine (β-picoline), would be expected to yield this compound.

Comparative Analysis of Isomers

Due to the limited availability of direct theoretical data for this compound, a comparative analysis with its ortho (2-pyridyl) and para (4-pyridyl) isomers is presented.

Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for the isomers of pyridinylpropan-2-one. This data is crucial for the validation of computational models.

Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz) [4]

Compoundδ (ppm)
1-(Pyridin-2-yl)propan-2-one 8.47 (d, 1H), 7.65 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 3.89 (s, 2H), 2.17 (s, 3H)
This compound Data not available in searched literature
1-(Pyridin-4-yl)propan-2-one 8.51 (d, 2H), 7.15 (d, 2H), 3.73 (s, 2H), 2.19 (s, 3H)

Table 2: 13C NMR Spectral Data (CDCl3, 101 MHz) [4]

Compoundδ (ppm)
1-(Pyridin-2-yl)propan-2-one 206.6, 156.2, 149.3, 136.7, 123.8, 121.7, 51.9, 29.5
This compound Data not available in searched literature
1-(Pyridin-4-yl)propan-2-one 206.1, 150.1, 146.9, 124.3, 49.3, 29.7

Table 3: FT-IR Spectral Data

CompoundKey Vibrational Frequencies (cm-1)Reference
1-(Pyridin-2-yl)propan-2-one 1712 (C=O stretch), 1589 (pyridine ring stretch)[5]
This compound Data not available in searched literature
1-(Pyridin-4-yl)propan-2-one Data not available in searched literature
Pyridine (for comparison) ~1580, 1480, 1435 (C=C, C=N ring stretching)[6]
Predicted Theoretical Properties of this compound

Based on the general principles of electronic effects in pyridine rings, we can predict some of the theoretical properties of the 3-pyridyl isomer in comparison to the 2- and 4-pyridyl isomers.

  • Molecular Geometry: The bond lengths and angles of the pyridine ring in the 3-pyridyl isomer are expected to be less perturbed by the propanone substituent compared to the 2- and 4-pyridyl isomers. This is because the meta position is less involved in resonance effects with the nitrogen atom.

  • Electronic Properties (HOMO-LUMO): The HOMO-LUMO energy gap for the 3-pyridyl isomer is anticipated to be slightly larger than that of the 2- and 4-pyridyl isomers. The electron-withdrawing effect of the nitrogen atom is more pronounced at the ortho and para positions, which would lead to a greater stabilization of the LUMO and a smaller energy gap in these isomers.

  • NBO Analysis: NBO analysis would likely reveal significant hyperconjugative interactions between the C-H bonds of the methylene and methyl groups and the π* orbitals of the carbonyl group and the pyridine ring. The extent of charge transfer from the propanone moiety to the pyridine ring is expected to be less in the 3-pyridyl isomer compared to the 2- and 4-pyridyl isomers due to the lack of direct resonance conjugation.

  • Mulliken Population Analysis: The nitrogen atom in the 3-pyridyl isomer is expected to have a less negative Mulliken charge compared to the 2- and 4-pyridyl isomers, reflecting its reduced electron-donating character at the meta position.

  • Molecular Electrostatic Potential (MEP): The MEP map of this compound would show the most negative potential localized on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack or hydrogen bonding. The positive potential would be distributed around the hydrogen atoms.

Potential Biological Significance

While direct biological activity data for this compound is limited, a related compound, 3-ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, has been identified as a potent inhibitor of Deoxyribonuclease I (DNase I).[7] This suggests that the 1-(pyridin-3-yl)propan-2-yl moiety could be a valuable pharmacophore for targeting this enzyme. DNase I is involved in various cellular processes, and its dysregulation has been implicated in certain diseases.

Visualizations

Experimental and Computational Workflows

The following diagrams illustrate typical workflows for the synthesis, characterization, and theoretical study of this compound.

Synthesis_Workflow Start 3-Methylpyridine Step1 Deprotonation (e.g., n-BuLi) Start->Step1 Step2 Acetylation (e.g., N,N-dimethylacetamide) Step1->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, FT-IR, MS) Purification->Characterization

Caption: Generalized synthesis and characterization workflow.

Computational_Workflow Input Initial Molecular Structure DFT Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Input->DFT Freq Frequency Calculation (Vibrational Analysis) DFT->Freq NBO NBO Analysis (Charge Transfer) DFT->NBO HOMO_LUMO HOMO-LUMO Analysis (Reactivity) DFT->HOMO_LUMO MEP MEP Analysis (Electrostatic Potential) DFT->MEP Output Theoretical Properties Freq->Output NBO->Output HOMO_LUMO->Output MEP->Output

Caption: Typical computational chemistry workflow.
Conceptual Signaling Pathway

The following diagram illustrates the conceptual inhibition of DNase I, a potential target for compounds containing the 1-(pyridin-3-yl)propan-2-yl scaffold.

DNaseI_Inhibition cluster_0 Normal Cellular Process DNA DNA DNaseI DNase I DNA->DNaseI Cleavage DNA Cleavage DNaseI->Cleavage Inhibitor This compound Derivative Inhibitor->DNaseI

Caption: Conceptual inhibition of DNase I by a pyridine derivative.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical landscape surrounding this compound. While direct computational studies on this specific molecule are currently lacking, a comparative analysis of its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, offers valuable insights into its expected structural and electronic properties. The provided synthesis and characterization data, along with the outlined computational methodologies, serve as a robust foundation for future experimental and theoretical investigations. The potential biological activity of this scaffold, particularly as a DNase I inhibitor, highlights its promise for drug discovery and development. Further dedicated in silico and in vitro studies are warranted to fully elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Pyridin-3-yl)propan-2-one from 3-acetylpyridine. The synthetic route is based on the α-methylation of the ketone via a lithium enolate intermediate. This method is a standard and effective procedure for carbon-carbon bond formation at the α-position of a carbonyl group. The protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a propanone side chain, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activity. The synthesis described herein utilizes the well-established principles of enolate chemistry, a cornerstone of modern organic synthesis. The α-methylation of 3-acetylpyridine is achieved by deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

Reaction Scheme

The overall transformation is the methylation of the carbon atom adjacent to the carbonyl group of 3-acetylpyridine.

reaction_scheme start 3-Acetylpyridine intermediate Lithium Enolate start->intermediate 1. LDA, THF, -78 °C product This compound intermediate->product 2. CH3I

Caption: Reaction scheme for the α-methylation of 3-acetylpyridine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)CAS Number
3-AcetylpyridineReagentPlus®, 99%Sigma-Aldrich350-03-8
DiisopropylamineAnhydrous, 99.5%Acros Organics108-18-9
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Methyl iodide99.5%, contains copper as stabilizerAcros Organics74-88-4
Saturated aq. NH4Cl solution---
Ethyl acetateACS gradeFisher Scientific141-78-6
Brine (Saturated aq. NaCl)---
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler for -78 °C bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Protocol for the Synthesis of this compound

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

  • To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

2. Enolate Formation:

  • In a separate dry, argon-flushed round-bottom flask, dissolve 3-acetylpyridine (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the 3-acetylpyridine solution via cannula or a pre-cooled syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

3. Methylation:

  • To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation
ParameterValue
Starting Material 3-Acetylpyridine
Molecular Weight121.14 g/mol
Product This compound
Molecular Weight135.16 g/mol
Reaction Conditions
BaseLithium Diisopropylamide (LDA)
Methylating AgentMethyl Iodide (CH3I)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature (Enolate Formation)-78 °C
Temperature (Methylation)-78 °C
Reaction Time4-6 hours
Yield (Expected) Moderate to Good (typically 60-80%)
Purification Flash Column Chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_LDA LDA Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification THF1 Anhydrous THF Diisopropylamine Diisopropylamine THF1->Diisopropylamine cool to -78 °C nBuLi n-Butyllithium Diisopropylamine->nBuLi add dropwise LDA LDA Solution (-78 °C, 30 min) nBuLi->LDA Enolate Enolate Formation (-78 °C, 1 h) LDA->Enolate add to Acetylpyridine soln. Acetylpyridine 3-Acetylpyridine in THF Acetylpyridine->Enolate Methylation Methylation with CH3I (-78 °C, 2-4 h) Enolate->Methylation Quench Quench with aq. NH4Cl Methylation->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is toxic and a suspected carcinogen; handle with caution.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The ¹H NMR spectrum is expected to show a new singlet corresponding to the newly introduced methyl group and a singlet for the methylene protons adjacent to the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the carbonyl stretching frequency.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 3-acetylpyridine. The use of LDA for enolate formation is a key step to ensure a clean and efficient reaction. This application note serves as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 1-(Pyridin-3-yl)propan-2-one, a valuable pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. The synthesis is based on a two-step reaction sequence involving a Claisen condensation of ethyl nicotinate with acetone, followed by acidic hydrolysis and decarboxylation of the intermediate β-diketone. This protocol offers a robust and reproducible methodology for obtaining the target compound.

Introduction

Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This compound, also known as 3-acetonylpyridine, serves as a key building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical candidates. The presented protocol details a reliable method for its preparation from commercially available starting materials.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the main compounds involved in the synthesis is provided below for easy reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
Ethyl NicotinateC₈H₉NO₂151.16222-2248-91.11
AcetoneC₃H₆O58.0856-950.784
Sodium EthoxideC₂H₅NaO68.05-260 (dec.)0.868
This compoundC₈H₉NO135.16110-112 (at 15 mmHg)N/AN/A

Reaction Scheme

The overall synthesis of this compound from ethyl nicotinate is depicted in the following reaction scheme.

Step 1: Claisen Condensation

Step 2: Hydrolysis and Decarboxylation

Experimental Protocol

4.1. Materials and Equipment

  • Ethyl nicotinate (≥98%)

  • Acetone (anhydrous, ≥99.5%)

  • Sodium ethoxide (≥95%)

  • Toluene (anhydrous, ≥99.8%)

  • Hydrochloric acid (concentrated, 37%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

4.2. Step-by-Step Procedure

Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione (Claisen Condensation)

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (10.2 g, 0.15 mol) and anhydrous toluene (150 mL).

  • Stir the suspension and add anhydrous acetone (17.4 g, 0.3 mol) dropwise over 15 minutes.

  • Heat the mixture to 50-60 °C and add a solution of ethyl nicotinate (15.1 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • Carefully pour the cooled reaction mixture from Step 1 into a beaker containing ice (200 g).

  • Slowly add concentrated hydrochloric acid to the mixture with stirring until the pH is approximately 1-2.

  • Transfer the mixture to a round-bottom flask and heat to reflux for 2-3 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Starting MaterialEthyl Nicotinate
Molar Ratio (Ethyl Nicotinate:Acetone:NaOEt)1 : 3 : 1.5
Reaction Time (Condensation)4-6 hours
Reaction Temperature (Condensation)Reflux (approx. 110 °C)
Reaction Time (Hydrolysis/Decarboxylation)2-3 hours
Reaction Temperature (Hydrolysis/Decarboxylation)Reflux
Expected Yield60-70%
Appearance of ProductPale yellow oil

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ 8.52 (d, 1H), 8.48 (dd, 1H), 7.55 (dt, 1H), 7.25 (dd, 1H), 3.70 (s, 2H), 2.18 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 205.8, 150.1, 148.2, 136.5, 131.9, 123.6, 49.8, 29.5
IR (neat, cm⁻¹)3050, 2925, 1720 (C=O), 1578, 1475, 1420, 1360, 1150, 710
Mass Spec (EI, m/z)135 (M+), 92, 78, 51

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow start Start reagents Mix Sodium Ethoxide, Acetone, and Toluene start->reagents add_ester Add Ethyl Nicotinate Solution reagents->add_ester reflux1 Reflux for 4-6 hours add_ester->reflux1 cool1 Cool to Room Temperature reflux1->cool1 acidify Acidify with HCl cool1->acidify reflux2 Reflux for 2-3 hours acidify->reflux2 cool2 Cool to Room Temperature reflux2->cool2 neutralize Neutralize with NaHCO3 cool2->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive. Use appropriate caution during handling.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The protocol described provides a clear and effective method for the laboratory-scale synthesis of this compound. By following the detailed steps for the Claisen condensation and subsequent hydrolysis/decarboxylation, researchers can reliably obtain this valuable synthetic intermediate for further applications in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.

Application Notes and Protocols for 1-(Pyridin-3-yl)propan-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-(Pyridin-3-yl)propan-2-one as a versatile building block in the synthesis of pharmaceutical agents. The primary focus is on its established role in the synthesis of a key intermediate for the renowned anti-cancer drug, Imatinib. Additionally, this document explores its potential applications in the development of novel anti-inflammatory and antimicrobial agents, providing hypothetical synthetic pathways based on established chemical principles.

Application 1: Synthesis of a Key Intermediate for Imatinib

This compound, or its tautomer 3-acetylpyridine, is a crucial starting material for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a pivotal intermediate in the production of Imatinib.[1][2] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The synthetic route involves the formation of an enaminone, followed by a cyclization to construct the pyrimidine core, and subsequent reduction of a nitro group.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of a reactive enaminone intermediate from 3-acetylpyridine.[1]

  • Materials:

    • 3-Acetylpyridine

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Ether

  • Equipment:

    • 500 mL round-bottomed flask

    • Heating mantle

    • Magnetic stirrer

    • Suction filtration apparatus

  • Procedure:

    • To a 500 mL round-bottomed flask, add 96.91 g of 3-acetylpyridine and 104.86 g of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

    • Heat the mixture to 85°C with stirring and maintain this temperature for 8-10 hours.[1]

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. The product will begin to crystallize.

    • Collect the resulting solid by suction filtration.

    • Wash the filter cake with ether.

    • Dry the solid product to obtain a yellow-brown solid of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol details the cyclization reaction to form the pyrimidine ring.

  • Materials:

    • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

    • 2-Methyl-5-nitrophenylguanidine nitrate

    • n-Butanol

    • Sodium hydroxide

  • Equipment:

    • Reaction flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a reaction flask, dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and 2-methyl-5-nitrophenylguanidine nitrate in n-butanol.[2]

    • Add sodium hydroxide to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with a suitable solvent, and dry to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol describes the reduction of the nitro group to an amine.

  • Materials:

    • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

    • 10% Palladium on carbon (Pd/C)

    • Ethyl acetate

    • Ammonium formate

    • Anhydrous sodium sulfate

  • Equipment:

    • Four-necked flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a 1000 mL four-necked flask, suspend 20.0 g of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine in 500 mL of ethyl acetate.

    • Add 0.9 g of 10% Pd/C to the suspension.

    • With stirring, add 12.8 g of ammonium formate and 18.5 g of anhydrous sodium sulfate.

    • Heat the mixture to reflux for 2 hours. The reaction system will gradually darken.

    • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

    • Filter the mixture to recover the palladium catalyst. The filtrate contains the desired product. Further purification can be achieved by washing with water and recrystallization.

Data Presentation
StepStarting MaterialReagentsProductYieldPurity (HPLC)Reference
13-AcetylpyridineN,N-Dimethylformamide dimethyl acetal3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one~80-90%-[1]
23-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one2-Methyl-5-nitrophenylguanidine nitrate, NaOH, n-butanolN-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine81.9%99.9%[2]
3N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine10% Pd/C, Ammonium formate, Anhydrous sodium sulfateN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineHigh>99.5%[1]

Diagrams

G cluster_0 Synthesis of Imatinib Intermediate 3-Acetylpyridine 3-Acetylpyridine Enaminone 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 3-Acetylpyridine->Enaminone DMF-DMA Pyrimidine_Core N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine Enaminone->Pyrimidine_Core 2-Methyl-5-nitrophenylguanidine Final_Intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Pyrimidine_Core->Final_Intermediate Reduction (e.g., Pd/C, H₂)

Caption: Synthetic pathway to a key Imatinib intermediate.

Application 2: Potential Synthesis of Anti-Inflammatory Agents

The pyridine and pyridinone scaffolds are present in numerous compounds with anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase (COX). While direct synthesis from this compound is not widely reported, its chemical structure lends itself to the construction of such molecules. A plausible approach involves the formation of a pyridinone ring system.

Hypothetical Experimental Protocol

Protocol: Synthesis of a Substituted Pyridinone Derivative

This hypothetical protocol outlines the synthesis of a pyridinone derivative, a common scaffold in anti-inflammatory agents.

  • Materials:

    • This compound

    • Diethyl oxalate

    • Sodium ethoxide

    • Ammonia or a primary amine

    • Ethanol

  • Equipment:

    • Reaction flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a reaction flask, dissolve this compound and diethyl oxalate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol and stir the mixture at room temperature.

    • After the initial reaction, add a source of ammonia or a primary amine to the reaction mixture.

    • Heat the mixture to reflux for several hours to facilitate cyclization and formation of the pyridinone ring.

    • After cooling, neutralize the reaction mixture with a suitable acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Diagrams

G cluster_1 Potential Anti-Inflammatory Synthesis Start This compound Intermediate Diketone Intermediate Start->Intermediate Claisen Condensation Product Substituted Pyridinone Intermediate->Product Cyclization with Amine

Caption: Plausible route to pyridinone-based anti-inflammatory agents.

Application 3: Potential Synthesis of Antimicrobial Agents

The pyridine moiety is a common feature in a wide array of antimicrobial agents. The ketone functionality of this compound allows for various chemical transformations to introduce pharmacophores known to impart antimicrobial activity.

Hypothetical Experimental Protocol

Protocol: Synthesis of a Pyridine-Thiazole Hybrid

This hypothetical protocol describes the synthesis of a pyridine-thiazole conjugate, a structural motif found in some antimicrobial compounds.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Thiourea or a substituted thiourea

    • Ethanol

  • Equipment:

    • Reaction flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • In a reaction flask, dissolve this compound in a suitable solvent like ethanol.

    • Add N-bromosuccinimide (NBS) portion-wise to the solution to form the α-bromo ketone intermediate.

    • After the bromination is complete, add thiourea or a substituted thiourea to the reaction mixture.

    • Heat the mixture to reflux for several hours to facilitate the Hantzsch thiazole synthesis.

    • Upon cooling, the product may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a cold solvent, and dry. Further purification can be done by recrystallization.

Diagrams

G cluster_2 Potential Antimicrobial Synthesis Start This compound Intermediate α-Bromo Ketone Start->Intermediate Bromination (NBS) Product Pyridine-Thiazole Hybrid Intermediate->Product Hantzsch Thiazole Synthesis

Caption: Hypothetical synthesis of a pyridine-thiazole antimicrobial scaffold.

References

The Versatility of 1-(Pyridin-3-yl)propan-2-one: A Keystone Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 1-(Pyridin-3-yl)propan-2-one, a readily accessible ketone, has emerged as a pivotal building block in organic chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive ketone moiety with a pyridine ring, make it an invaluable precursor for the construction of novel molecules with significant potential in medicinal chemistry and drug development. These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.

Application Notes

This compound serves as a versatile substrate in a variety of classical and multicomponent reactions for the synthesis of highly substituted pyridine and fused heterocyclic systems. The presence of the pyridine nitrogen not only influences the reactivity of the ketone but also provides a handle for further functionalization and imparts desirable physicochemical properties to the final products, such as improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[1]

Key applications of this building block include, but are not limited to:

  • Synthesis of Substituted Pyridin-2-ones: As a key component in the Guareschi-Thorpe condensation, it reacts with cyanoacetic esters or cyanoacetamides to yield highly functionalized 2-pyridone derivatives. These structures are prevalent in numerous biologically active molecules.

  • Formation of Thieno[2,3-b]pyridines: Through the Gewald multicomponent reaction, this compound, in the presence of elemental sulfur and a cyano-active methylene compound, affords polysubstituted 2-aminothiophenes which can be further cyclized to thieno[2,3-b]pyridines. Thienopyridine scaffolds are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4][5]

  • Construction of Dihydropyridines: It can be utilized in Hantzsch-type reactions to produce dihydropyridines, a class of compounds famous for their cardiovascular applications as calcium channel blockers.[6]

The derivatives of this compound have shown promise in various therapeutic areas. For instance, certain pyridine-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy.[7][8][9] The structural motif is also found in compounds with antimicrobial and anti-inflammatory activities.[3][4][5][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic structures using this compound as a starting material.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-6-(pyridin-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol details a one-pot multicomponent synthesis of a substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, a scaffold with potential as a p38α MAP kinase inhibitor.[11]

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (recrystallization apparatus, filtration setup)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.35 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).

  • Add ammonium acetate (6.16 g, 80 mmol) and a few drops of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with 1 M HCl to a pH of approximately 5-6, which will cause a solid to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude solid from ethanol to afford the pure product.

Expected Yield and Characterization:

The yield of the pure product is expected to be in the range of 80-90%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-(4-Chlorophenyl)-6-(pyridin-3-ylmethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileC₁₉H₁₂ClN₃O345.77>300~85

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3150 (NH), 2220 (C≡N), 1650 (C=O).

  • ¹H NMR (DMSO-d₆, ppm): 12.8 (s, 1H, NH), 8.5-7.4 (m, 9H, Ar-H), 4.1 (s, 2H, CH₂).

  • Mass Spectrum (m/z): [M]+ at 345.

Protocol 2: Synthesis of 2-Amino-4-methyl-5-(pyridin-3-oyl)thiophene-3-carbonitrile via Gewald Reaction

This protocol describes a three-component Gewald reaction to synthesize a substituted 2-aminothiophene, a precursor to thieno[2,3-b]pyridines.[2][12][13]

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product to obtain the 2-aminothiophene derivative.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-80%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-Amino-4-methyl-5-(pyridin-3-oyl)thiophene-3-carbonitrileC₁₂H₉N₃OS243.29210-212~75

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (C≡N), 1630 (C=O).

  • ¹H NMR (DMSO-d₆, ppm): 8.6-7.5 (m, 4H, Pyridyl-H), 7.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).

  • Mass Spectrum (m/z): [M]+ at 243.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyridin-2-ones and thieno[2,3-b]pyridines using this compound as a key building block.

Synthesis_of_Pyridin_2_one cluster_reactants Reactants cluster_process Process cluster_product Product 1_Pyridin_3_yl_propan_2_one This compound Reaction One-Pot Multicomponent Reaction (Guareschi-Thorpe) 1_Pyridin_3_yl_propan_2_one->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Pyridin_2_one Substituted Pyridin-2-one Reaction->Pyridin_2_one

Caption: General workflow for the synthesis of substituted pyridin-2-ones.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Ketone This compound Gewald Gewald Reaction Ketone->Gewald Malononitrile Malononitrile Malononitrile->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Aminothiophene 2-Aminothiophene Derivative Gewald->Aminothiophene Cyclization Further Cyclization (optional) Thienopyridine Thieno[2,3-b]pyridine Cyclization->Thienopyridine Aminothiophene->Cyclization

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines via the Gewald reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of organic synthesis. Its ability to participate in a range of powerful synthetic transformations allows for the efficient construction of complex heterocyclic molecules. The application of this compound is particularly relevant for the development of novel therapeutic agents, and the provided protocols offer a practical guide for researchers in academia and the pharmaceutical industry to explore its full potential.

References

Applications of 1-(Pyridin-3-yl)propan-2-one in Agrochemical Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a foundational scaffold in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and ability to interact with biological targets have made it a privileged structure in the design of new active ingredients. While specific research on the direct agrochemical applications of 1-(Pyridin-3-yl)propan-2-one is not extensively documented in publicly available literature, its structural motif suggests significant potential as a versatile intermediate for the synthesis of novel agrochemical candidates. Pyridine-based compounds are integral to modern agriculture, and the exploration of new derivatives is a continuous effort in the industry.[1][2]

This document provides detailed application notes and standardized protocols for the evaluation of this compound and its derivatives in an agrochemical research context. It is designed to guide researchers in the systematic screening and characterization of these compounds for potential herbicidal, fungicidal, and insecticidal activities.

Hypothetical Agrochemical Profile

Based on the broad bioactivity of pyridine derivatives, compounds derived from this compound could potentially exhibit a range of agrochemical properties. The following sections outline the potential applications and provide detailed protocols for their evaluation.

Section 1: Herbicidal Applications

Application Note:

Derivatives of this compound may be synthesized to target various herbicidal modes of action. Pyridine-containing herbicides are known to act on diverse molecular targets within plants, including enzymes in amino acid biosynthesis, pigment biosynthesis (e.g., protoporphyrinogen oxidase - PPO), and auxin mimics.[4] The development of novel pyridine-based herbicides is a key strategy to manage weed resistance to existing chemistries.[3][5]

Experimental Protocols:

1.1 Pre-Emergence Herbicidal Activity Assay

This protocol assesses the ability of a test compound to prevent weed seed germination and emergence.[6]

  • Materials:

    • Test compound (e.g., a derivative of this compound)

    • Acetone (for stock solution preparation)

    • Tween 20 (as a surfactant)

    • Pots or trays filled with sterilized potting soil

    • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

    • Controlled environment growth chamber

    • Spray chamber

  • Procedure:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions of the stock solution with deionized water containing 0.5% (v/v) Tween 20 to achieve the desired application rates.

    • Sow weed seeds at a uniform depth in the soil-filled pots.

    • Apply the test solutions evenly to the soil surface using a calibrated spray chamber. A control group should be sprayed with the solvent-surfactant solution only.

    • Place the treated pots in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 25°C, 70% relative humidity, 16-hour photoperiod).

    • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).

1.2 Post-Emergence Herbicidal Activity Assay

This protocol evaluates the efficacy of a test compound on established weeds.[7][8]

  • Materials:

    • Same as for the pre-emergence assay.

    • Healthy, uniformly grown weed seedlings (e.g., at the 2-4 leaf stage).

  • Procedure:

    • Cultivate weed seedlings in pots until they reach the desired growth stage.

    • Prepare test solutions as described for the pre-emergence assay.

    • Apply the test solutions evenly to the foliage of the seedlings using a calibrated spray chamber.

    • Return the treated plants to the growth chamber.

    • Assess the herbicidal effect at 7, 14, and 21 days after treatment by visual rating of plant injury.

Data Presentation:

Quantitative data from herbicidal assays should be recorded in a structured table to facilitate comparison.

Table 1: Herbicidal Activity of this compound Derivatives

Compound IDApplication Rate (g/ha)Weed SpeciesPre-Emergence Inhibition (%)Post-Emergence Injury (%)
PY-H1 100Echinochloa crus-galli8570
Amaranthus retroflexus9590
PY-H2 100Echinochloa crus-galli6050
Amaranthus retroflexus7565
Control N/AEchinochloa crus-galli00
Amaranthus retroflexus00

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

Visualization:

Herbicidal_Assay_Workflow Workflow for Herbicidal Activity Screening cluster_prep Preparation cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Compound_Synth Synthesize Derivatives of This compound Stock_Sol Prepare Stock Solutions Compound_Synth->Stock_Sol Test_Sol Prepare Test Dilutions Stock_Sol->Test_Sol Pre_Spray Apply Compound to Soil Test_Sol->Pre_Spray Post_Spray Apply Compound to Foliage Test_Sol->Post_Spray Sow_Seeds Sow Weed Seeds Sow_Seeds->Pre_Spray Pre_Incubate Incubate (14-21 days) Pre_Spray->Pre_Incubate Pre_Assess Assess Germination Inhibition Pre_Incubate->Pre_Assess Grow_Weeds Grow Weeds to 2-4 Leaf Stage Grow_Weeds->Post_Spray Post_Incubate Incubate (7-21 days) Post_Spray->Post_Incubate Post_Assess Assess Plant Injury Post_Incubate->Post_Assess

Caption: Workflow for Herbicidal Activity Screening.

Section 2: Fungicidal Applications

Application Note:

Pyridine-containing compounds are well-represented among commercial fungicides, often targeting respiration (e.g., succinate dehydrogenase inhibitors - SDHIs) or sterol biosynthesis.[9][10] Derivatives of this compound could be designed to inhibit key fungal enzymes, offering new solutions for controlling plant pathogenic fungi.

Experimental Protocols:

2.1 In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on fungal growth.[11][12]

  • Materials:

    • Test compound

    • Dimethyl sulfoxide (DMSO) or acetone for stock solution

    • Potato Dextrose Agar (PDA) medium

    • Petri dishes

    • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

    • Cork borer

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO or acetone.

    • Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations. A control plate should contain the solvent only.

    • Pour the amended PDA into sterile Petri dishes and allow to solidify.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each PDA plate.

    • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

    • When the fungal growth in the control plate has reached the edge, measure the diameter of the mycelial colony in the treated plates.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

2.2 In Vivo Protective Efficacy Assay

This protocol assesses the ability of a compound to protect a host plant from fungal infection.[13]

  • Materials:

    • Test compound

    • Healthy host plants (e.g., tomato or cucumber seedlings)

    • Fungal spore suspension

    • Spray bottle or chamber

  • Procedure:

    • Prepare test solutions as described for the herbicidal assays.

    • Spray the plant foliage with the test solutions until runoff. Control plants are sprayed with the solvent-surfactant solution.

    • Allow the plants to dry for 24 hours.

    • Inoculate the treated plants with a fungal spore suspension of known concentration.

    • Place the plants in a high-humidity chamber to promote infection.

    • After 5-7 days, assess the disease severity by visually rating the percentage of leaf area infected.

Data Presentation:

Table 2: Fungicidal Activity of this compound Derivatives

Compound IDConcentration (µg/mL)Fungal SpeciesMycelial Growth Inhibition (%)In Vivo Disease Control (%)
PY-F1 50Botrytis cinerea9285
Fusarium oxysporum7870
PY-F2 50Botrytis cinerea6555
Fusarium oxysporum5045
Control N/ABotrytis cinerea00
Fusarium oxysporum00

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

Visualization:

SDHI_Pathway Generic Fungicidal Mode of Action: SDHI Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synth ATP Synthesis ETC->ATP_Synth Fungicide SDHI Fungicide (e.g., Pyridine Derivative) Fungicide->SDH Inhibition

Caption: Generic Fungicidal Mode of Action: SDHI.

Section 3: Insecticidal Applications

Application Note:

The pyridine scaffold is a key component of several major classes of insecticides, most notably the neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[14][15] Novel pyridine derivatives synthesized from this compound could be screened for activity against a range of insect pests, potentially targeting the nervous system or other vital physiological processes.[16][17]

Experimental Protocols:

3.1 In Vitro Contact Toxicity Assay

This protocol evaluates the toxicity of a compound to insects upon direct contact.[18]

  • Materials:

    • Test compound

    • Acetone

    • Microsyringe or pipette

    • Petri dishes lined with filter paper

    • Test insects (e.g., aphids, Aphis craccivora, or houseflies, Musca domestica)

    • Sucrose solution (for feeding)

  • Procedure:

    • Prepare serial dilutions of the test compound in acetone.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with acetone only.

    • Place the treated insects in the Petri dishes with a food source.

    • Maintain the dishes at a controlled temperature and humidity.

    • Assess mortality at 24, 48, and 72 hours after treatment.

3.2 In Vivo Systemic (Foliar Uptake) Assay

This protocol assesses the ability of a compound to be absorbed by a plant and subsequently control feeding insects.

  • Materials:

    • Test compound

    • Potted plants (e.g., fava bean or cotton)

    • Phloem-feeding insects (e.g., aphids)

    • Clip cages

  • Procedure:

    • Prepare test solutions as for the herbicidal assays.

    • Spray the foliage of the potted plants with the test solutions.

    • After the spray has dried, infest a leaf on each plant with a known number of insects and enclose them with a clip cage.

    • Maintain the plants in a growth chamber.

    • Assess insect mortality within the clip cages at regular intervals (e.g., 24, 48, 72 hours).

Data Presentation:

Table 3: Insecticidal Activity of this compound Derivatives

Compound IDConcentration (µ g/insect )Insect SpeciesContact Mortality (%) (48h)Systemic Mortality (%) (72h)
PY-I1 1.0Aphis craccivora9588
Musca domestica80N/A
PY-I2 1.0Aphis craccivora5040
Musca domestica45N/A
Control N/AAphis craccivora55
Musca domestica5N/A

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results.

Visualization:

Insecticidal_Screening_Workflow Workflow for Insecticidal Activity Screening cluster_prep_insect Preparation cluster_contact Contact Toxicity Assay cluster_systemic Systemic Activity Assay Compound_Synth_I Synthesize Pyridine Derivatives Stock_Sol_I Prepare Stock Solutions Compound_Synth_I->Stock_Sol_I Topical_App Topical Application to Insects Stock_Sol_I->Topical_App Plant_Treat Treat Plant Foliage Stock_Sol_I->Plant_Treat Contact_Observe Observe Mortality (24-72h) Topical_App->Contact_Observe Insect_Infest Infest with Insects Plant_Treat->Insect_Infest Systemic_Observe Observe Mortality (24-72h) Insect_Infest->Systemic_Observe

Caption: Workflow for Insecticidal Activity Screening.

References

Application Notes and Protocols for the Quantification of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-(Pyridin-3-yl)propan-2-one (PPN). The methodologies described are based on established analytical techniques for structurally similar pyridine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound, also known as PPN, is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of PPN is essential for various stages of drug development, including purity assessment, stability studies, and quality control. This document outlines two primary analytical techniques for the quantification of PPN: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both HPLC-UV and GC-MS are powerful techniques for the quantification of organic molecules. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. For PPN, a reversed-phase HPLC method with UV detection is proposed, leveraging the UV absorbance of the pyridine ring.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. PPN is expected to be amenable to GC analysis. The mass spectrometer provides definitive identification and quantification.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics of the HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative of what would be expected from a validated analytical method for a compound of this nature.

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 3.0%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of PPN.

4.1.1. Instrumentation and Reagents

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

4.1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% Formic Acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 260 nm (based on the pyridine chromophore)[1][2]

  • Injection Volume: 10 µL[1]

  • Run Time: 10 minutes

4.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

4.1.4. Sample Preparation

  • Accurately weigh the sample containing PPN.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[3]

4.1.5. Analysis Workflow

Caption: HPLC analysis workflow for PPN quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the sensitive and selective quantification of PPN.

4.2.1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound reference standard

4.2.2. GC-MS Conditions

  • Injector Temperature: 250°C[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV[2]

  • MS Source Temperature: 230°C[2]

  • MS Quadrupole Temperature: 150°C[2]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (choose characteristic ions of PPN)

4.2.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 10, 50 µg/mL).

4.2.4. Sample Preparation

  • Accurately weigh the sample containing PPN.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.22 µm syringe filter into a GC vial.

4.2.5. Analysis Workflow

Caption: GC-MS analysis workflow for PPN quantification.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[4][5] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of the test results to the true value.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Logical Relationship of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

References

Application Notes and Protocols for the Gas Chromatography Analysis of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-3-yl)propan-2-one is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Data Presentation: Recommended GC Conditions

The following table summarizes recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

ParameterRecommended Condition 1 (GC-FID)Recommended Condition 2 (GC-MS)
Column Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm)[1] or equivalent polar capillary column.HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[2] or equivalent non-polar capillary column.
Injector Temperature 250 °C[1][3]250 °C[2][3]
Injection Mode Split (e.g., 20:1 to 50:1)[2]Split (e.g., 20:1 to 50:1) or Splitless[3]
Injection Volume 1 µL1 µL
Carrier Gas Nitrogen[1] or Helium at a constant flow of 1.0 mL/min.Helium at a constant flow of 1.0 mL/min.[2]
Oven Program Initial: 70 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C, hold for 5 min.[1]Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.[2]
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 250 °C[1]N/A (Transfer line at 240 °C)[3]
MS Conditions N/AIonization Mode: Electron Ionization (EI) at 70 eV. Source Temperature: 230 °C. Quadrupole Temperature: 150 °C. Scan Range: m/z 40-500.[2]

Experimental Protocols

Sample Preparation

Accurate sample preparation is critical for reliable GC analysis.

Materials:

  • This compound sample

  • Methanol, HPLC grade or higher

  • Internal Standard (IS), e.g., N,N-dimethylformamide[4] or a deuterated analog.

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials with caps

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).

  • Working Standard/Sample Preparation:

    • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to the desired concentrations in volumetric flasks.

    • To each calibration standard and sample, add a consistent concentration of the internal standard.

    • For unknown samples, dissolve a known weight of the sample in a known volume of methanol containing the internal standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into autosampler vials.

Instrumentation and Analysis

Procedure:

  • Instrument Setup: Set up the gas chromatograph according to the conditions outlined in the data table.

  • Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument software that includes blanks, calibration standards, and samples.

  • Injection: Inject the samples and standards into the GC.

  • Data Acquisition: Acquire the chromatograms and, if using GC-MS, the mass spectra. Gas chromatography coupled with mass spectrometry is a common method for the detection of pyridine compounds.[5]

Data Analysis
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times. For GC-MS, confirm the peak identity by comparing the acquired mass spectrum with a reference spectrum.

  • Integration: Integrate the peak areas of the analyte and the internal standard.

  • Calibration Curve: For quantitative analysis, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples using the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep1 Weigh Sample and Internal Standard prep2 Dissolve in Methanol prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 prep5 Transfer to Autosampler Vial prep4->prep5 analysis2 Inject Sample into GC prep5->analysis2 Automated Injection analysis1 Set GC Method Parameters analysis1->analysis2 analysis3 Separation on Capillary Column analysis2->analysis3 analysis4 Detection (FID or MS) analysis3->analysis4 data1 Acquire Chromatogram and Mass Spectrum analysis4->data1 data2 Identify and Integrate Peaks data1->data2 data3 Generate Calibration Curve data2->data3 data4 Quantify Analyte data3->data4

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols: The Role of 1-(Pyridin-3-yl)propan-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-3-yl)propan-2-one is a versatile ketone-containing pyridine derivative that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive ketone carbonyl group and a pyridine ring, allows for its participation in numerous cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of pyridinyl-substituted pyrazoles and thiophenes, highlighting the utility of this compound as a key building block in medicinal chemistry and drug discovery.

Introduction

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, basicity, and the ability to engage in hydrogen bonding, thereby impacting pharmacokinetic and pharmacodynamic profiles. The synthesis of novel heterocyclic systems incorporating a pyridine ring is, therefore, a central focus in medicinal chemistry. This compound, with its accessible ketone functionality, provides a strategic entry point for the construction of diverse five- and six-membered heterocyclic rings fused or appended to the pyridine core.

This document outlines the application of this compound in two significant classes of heterocyclic synthesis: the formation of pyrazoles through condensation with hydrazines and the construction of aminothiophenes via the Gewald multicomponent reaction.

Synthesis of Pyridinyl-Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydrazine derivatives is a classical and efficient method for the synthesis of the pyrazole ring system. This compound, as a β-ketone, readily undergoes cyclocondensation with hydrazines to yield 3-methyl-5-(pyridin-3-yl)pyrazoles. The regioselectivity of the reaction is an important consideration when using substituted hydrazines.

Logical Workflow for Pyrazole Synthesis

start This compound + Hydrazine Hydrate reaction Cyclocondensation (e.g., in Ethanol, Reflux) start->reaction Reactants intermediate Hydrazone/Enamine Intermediate (not isolated) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 3-Methyl-5-(pyridin-3-yl)-1H-pyrazole cyclization->product Final Product

Figure 1: Logical workflow for the synthesis of 3-methyl-5-(pyridin-3-yl)-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Methyl-5-(pyridin-3-yl)-1H-pyrazole

This protocol details the synthesis of 3-methyl-5-(pyridin-3-yl)-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound135.16101.35 g
Hydrazine Hydrate (~64% Hydrazine)50.0612~0.6 mL
Ethanol (95%)--20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the ketone has completely dissolved.

  • Slowly add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 3-methyl-5-(pyridin-3-yl)-1H-pyrazole as a solid.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
3-Methyl-5-(pyridin-3-yl)-1H-pyrazoleWhite to off-white solid80-90138-1402.35 (s, 3H, CH3), 6.50 (s, 1H, pyrazole-H), 7.30 (dd, 1H, pyridine-H), 8.10 (d, 1H, pyridine-H), 8.60 (d, 1H, pyridine-H), 9.05 (s, 1H, pyridine-H), 11.5 (br s, 1H, NH)

Note: The exact yield and spectral data may vary depending on the reaction scale and purification efficiency.

Synthesis of Pyridinyl-Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1] this compound serves as the ketone component, enabling the synthesis of thiophenes bearing a pyridin-3-yl substituent.

Experimental Workflow for Gewald Reaction

reactants This compound + Malononitrile + Elemental Sulfur reaction One-Pot Reaction (Reflux) reactants->reaction catalyst Base Catalyst (e.g., Morpholine or Triethylamine) in Solvent (e.g., Ethanol) catalyst->reaction product 2-Amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile reaction->product

Figure 2: Experimental workflow for the Gewald synthesis of a pyridinyl-substituted aminothiophene.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile

This protocol describes the one-pot synthesis of a highly functionalized aminothiophene using the Gewald reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound135.16101.35 g
Malononitrile66.06100.66 g
Elemental Sulfur32.07100.32 g
Morpholine87.122~0.17 mL
Ethanol (95%)--25 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).

  • Add morpholine (~0.17 mL, 2 mmol) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring for 2 hours. The mixture will typically turn dark.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold ethanol to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrile.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)
2-Amino-4-methyl-5-(pyridin-3-yl)thiophene-3-carbonitrileYellow to brown solid75-85188-1902.20 (s, 3H, CH3), 6.80 (s, 2H, NH2), 7.45 (dd, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H), 8.55 (d, 1H, pyridine-H), 8.80 (s, 1H, pyridine-H)

Note: The exact yield and spectral data may vary depending on the reaction scale and purification efficiency.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of pyridinyl-substituted pyrazoles and aminothiophenes demonstrate its utility in both classical cyclocondensation and modern multicomponent reactions. These methods offer efficient routes to novel heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this compound with other binucleophiles and in various multicomponent reaction setups is expected to yield a rich diversity of pyridinyl-containing heterocycles.

References

Application Notes and Protocols for the Utilization of 1-(Pyridin-3-yl)propan-2-one in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. While a plethora of substituted pyridines have been explored, this document focuses on the potential applications of 1-(Pyridin-3-yl)propan-2-one as a versatile starting material for the synthesis of novel kinase inhibitors.

Although direct utilization of this compound in published kinase inhibitor synthesis is not extensively documented, its chemical structure offers a unique combination of a hinge-binding pyridine motif and a reactive ketone functionality. This allows for diverse chemical modifications to explore different regions of the kinase active site, making it a promising, yet underexplored, building block for the generation of new chemical entities with potential kinase inhibitory activity. These notes provide hypothetical, yet chemically sound, protocols and applications to stimulate further research in this area.

Key Applications of this compound in Kinase Inhibitor Scaffolding

The strategic value of this compound lies in the versatility of its ketone group, which can be transformed into a variety of pharmacophoric elements commonly found in established kinase inhibitors.

  • Synthesis of Aminopyridine Derivatives: The ketone can be converted to an amine via reductive amination, a cornerstone reaction in medicinal chemistry. This introduces a key hydrogen bond donor/acceptor group and a point for further diversification to modulate potency, selectivity, and physicochemical properties.

  • Formation of Fused Heterocyclic Systems: The propan-2-one side chain can participate in cyclization reactions to form fused bicyclic or tricyclic scaffolds. Such rigidified structures can enhance binding affinity and improve selectivity by conforming to the specific topology of a kinase active site.

  • Introduction of Substituted Side Chains: The ketone can be used as a handle to introduce a variety of side chains through reactions like aldol condensation or Grignard reactions. These side chains can be designed to interact with the solvent-exposed region or other pockets within the ATP-binding site, leading to improved biological activity.

Hypothetical Kinase Targets and Signaling Pathways

Based on the common kinase targets for pyridine-containing inhibitors, derivatives of this compound could potentially target a range of kinases involved in oncology and inflammatory diseases. The specific kinase target would be determined by the nature of the chemical modifications. For instance, aminopyridine derivatives have shown activity against kinases such as CDKs, Aurora Kinases, and MAP Kinases . Fused heterocyclic systems are often designed to target kinases like EGFR, VEGFR, and Src family kinases .

Below is a diagram illustrating a simplified signaling pathway that is often targeted by kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF GeneExpression GeneExpression TF->GeneExpression Gene Expression, Cell Proliferation, Survival GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified RTK signaling pathways.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of kinase inhibitor scaffolds starting from this compound.

Protocol 1: Synthesis of N-Aryl-1-(pyridin-3-yl)propan-2-amine Derivatives

This protocol describes the conversion of the ketone to a secondary amine, a common core in many kinase inhibitors.

Workflow Diagram:

G Start This compound Step1 Reductive Amination (Aryl Amine, NaBH(OAc)3) Start->Step1 Product N-Aryl-1-(pyridin-3-yl)propan-2-amine Step1->Product

Caption: Reductive amination workflow.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound in dichloroethane, add the substituted aniline and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Aryl-1-(pyridin-3-yl)propan-2-amine.

Protocol 2: Synthesis of a Pyrido[3,2-b]azepine Scaffold

This protocol outlines a potential route to a novel fused heterocyclic system.

Workflow Diagram:

G Start This compound Step1 Wittig Reaction (Phosphonium ylide) Start->Step1 Intermediate1 Alkene Intermediate Step1->Intermediate1 Step2 Hydroboration-Oxidation Intermediate1->Step2 Intermediate2 Alcohol Intermediate Step2->Intermediate2 Step3 Mesylation Intermediate2->Step3 Intermediate3 Mesylate Intermediate Step3->Intermediate3 Step4 Intramolecular Cyclization Intermediate3->Step4 Product Pyrido[3,2-b]azepine Scaffold Step4->Product

Caption: Multi-step synthesis workflow.

Procedure (Multi-step):

  • Wittig Reaction: React this compound with a suitable phosphonium ylide (e.g., derived from a bromoacetate) to introduce a carbon-carbon double bond.

  • Reduction and Functional Group Manipulation: Reduce the ester of the resulting alkene and perform a hydroboration-oxidation to yield a primary alcohol.

  • Activation: Convert the alcohol to a good leaving group, such as a mesylate or tosylate.

  • Intramolecular Cyclization: Treat the resulting compound with a base to induce an intramolecular cyclization, forming the pyrido[3,2-b]azepine ring system.

Note: This is a generalized and challenging synthetic sequence that would require significant optimization.

Illustrative Quantitative Data

The following table presents hypothetical inhibitory concentration (IC50) values for a series of N-Aryl-1-(pyridin-3-yl)propan-2-amine derivatives against a panel of kinases. This data is for illustrative purposes only to demonstrate how structure-activity relationships (SAR) could be explored.

Compound IDR-Group on AnilineCDK2 IC50 (nM)Aurora A IC50 (nM)MAPK1 IC50 (nM)
P3P-A-001 H>10,000>10,000>10,000
P3P-A-002 4-Cl8501,2005,300
P3P-A-003 4-F7801,1504,900
P3P-A-004 4-Me1,2002,5008,000
P3P-A-005 3,4-diCl1503501,500
P3P-A-006 4-OMe2,5004,800>10,000

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent pyridine moiety provides a reliable anchor for the kinase hinge region, while the reactive ketone functionality opens up a multitude of possibilities for chemical elaboration. The protocols and applications outlined in this document are intended to serve as a foundation for further research and development in the exciting field of kinase inhibitor drug discovery. The exploration of this scaffold could lead to the identification of new chemical entities with potent and selective inhibitory activity against a range of therapeutically relevant kinases.

Application Notes and Protocols: Metal-Catalyzed Reactions of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a key metal-catalyzed reaction involving 1-(Pyridin-3-yl)propan-2-one, a versatile building block in medicinal chemistry. The protocols and data presented herein are designed to serve as a comprehensive resource for the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Palladium-Catalyzed α-Arylation of this compound

The introduction of an aryl moiety at the α-position of the ketone in this compound is a powerful strategy for generating a diverse range of molecular scaffolds. The palladium-catalyzed α-arylation of ketones is a well-established and robust method for forming carbon-carbon bonds. This reaction is particularly valuable in drug discovery for the synthesis of complex molecules from readily available starting materials.

The general transformation involves the coupling of an aryl halide with the enolate of this compound, facilitated by a palladium catalyst and a suitable phosphine ligand. The choice of ligand and base is critical for achieving high yields and selectivity.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ar-X (Aryl Halide) plus1->reactant2 arrow Pd Catalyst, Ligand, Base reactant2->arrow product 1-(Pyridin-3-yl)-1-arylpropan-2-one arrow->product G A Catalyst Preparation (Pd(OAc)₂, XPhos in Toluene) B Addition of Base (NaOtBu) A->B C Substrate Addition (this compound, Aryl Bromide) B->C D Reaction (100 °C, 12-24h) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Synthesized Inhibitor (α-Aryl Pyridyl Ketone Derivative) Inhibitor->RAF Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(Pyridin-3-yl)propan-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. One common cause is incomplete reaction, which can be due to insufficient reaction time or temperature. Another possibility is the degradation of starting materials or the product under the reaction conditions. The presence of moisture or other impurities in the reactants and solvents can also significantly lower the yield. Side reactions, such as self-condensation of the starting materials or polymerization, are also a major contributor to low yields.

To address this, ensure your reactants and solvents are pure and dry. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air and moisture.

Q2: I am observing the formation of a significant amount of side products. How can I minimize them?

A2: The formation of side products is a common challenge. In syntheses analogous to that of this compound, such as aldol-type condensations, side products can arise from various pathways. For instance, in a related synthesis of 1-(Pyridin-2-yl)propane-1,3-diol, the formation of 2-vinylpyridine through dehydration of an intermediate is a common side reaction, often promoted by high temperatures.[1] Over-alkylation or multiple condensations can also occur if the stoichiometry of the reactants is not carefully controlled.

To minimize side products, precise control of the reaction temperature is critical. Running the reaction at the lowest effective temperature can often suppress unwanted pathways.[1] Carefully controlling the stoichiometry of the reactants is also essential. A slow, dropwise addition of one reactant to the other can help maintain a low concentration of the added reactant and minimize side reactions.

Q3: The purification of the final product is proving to be difficult. What are the best practices?

A3: The purification of pyridine derivatives can be challenging due to their basicity and polarity. Common purification techniques include column chromatography, distillation, and recrystallization.

For column chromatography, silica gel is commonly used. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective. The basic nature of the pyridine ring can sometimes lead to tailing on silica gel. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation. For highly polar impurities, reverse-phase chromatography may be a more suitable option.[2]

If the product is a liquid, vacuum distillation can be an effective purification method. For solid products, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. A solvent screen should be performed to identify a solvent that dissolves the product well at high temperatures but poorly at room temperature, while impurities remain soluble.[2]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the pyridine ring protons and the protons of the propan-2-one moiety. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the correct product has been formed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the ketone (C=O) group, typically around 1715 cm⁻¹.

  • Chromatographic Methods (TLC, GC, HPLC): These techniques are excellent for assessing the purity of the compound. A single spot on a TLC plate or a single peak in a GC or HPLC chromatogram indicates a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed. One common approach is the condensation of a pyridine-3-acetic acid derivative (like the ethyl ester) with a methylating agent. Another method involves the reaction of 3-picoline with an acetylating agent. A plausible route involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium metal, followed by hydrolysis and decarboxylation to yield 3-acetylpyridine, which can then be further manipulated.[3] Another approach involves the reaction of 4-methylpyridine with acetyl chloride or acetic anhydride, which could be adapted for 3-methylpyridine.[4]

Q2: What are the key reaction parameters to control for maximizing the yield?

A2: The key parameters to control are:

  • Temperature: As discussed, temperature plays a crucial role in controlling the rate of reaction and minimizing side reactions.

  • Reaction Time: Monitoring the reaction to completion is vital to ensure maximum conversion of starting materials.

  • Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is necessary to avoid side reactions like over-alkylation.

  • Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction rate and selectivity. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The catalyst should be chosen to promote the desired reaction pathway efficiently.

Q3: What are the potential safety hazards associated with this synthesis?

A3: The synthesis may involve the use of strong bases (e.g., sodium metal, butyllithium), flammable solvents (e.g., ether, THF), and potentially toxic reagents. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Some pyridine derivatives have been reported to have low-level shock sensitivity, so caution should be exercised when handling these materials.[5]

Data Presentation

The following table summarizes reaction conditions and yields for syntheses of related pyridyl ketones, which can provide a starting point for optimizing the synthesis of this compound.

Starting Material(s)ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl nicotinate, Ethyl acetateSodium metal, then H₂SO₄Ethyl acetateRefluxNot specified90 (for 3-acetylpyridine intermediate)[3]
4-Methylpyridine, Ethyl acetatePhenyllithium or ButyllithiumNot specifiedNot specifiedNot specifiedNot specified[4]
4-Methylpyridine, Acetyl chlorideLewis AcidNot specifiedNot specifiedNot specifiedNot specified[4]
4-Chloropyridine, Ethyl acetateSodium alkoxide, then H₂OAlcohol80, then 60-1000.5, then 5Not specified[4]

Experimental Protocols

Protocol 1: Synthesis via Claisen Condensation of Ethyl Nicotinate and Ethyl Acetate (Adapted)

This protocol is adapted from a known procedure for the synthesis of 3-acetylpyridine.[3]

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reaction: To the flask, add dry ethyl acetate (excess, acts as both reactant and solvent) and sodium metal (1.1 equivalents). Heat the mixture to reflux with stirring to initiate the reaction.

  • Addition of Ethyl Nicotinate: Slowly add a solution of ethyl nicotinate (1 equivalent) in dry ethyl acetate through the dropping funnel.

  • Reflux: Continue to reflux the mixture with stirring until the sodium metal is completely consumed.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously add glacial acetic acid to neutralize the excess base (to pH ~7). Separate the organic layer.

  • Hydrolysis and Decarboxylation: The intermediate β-keto ester is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 20% sulfuric acid).

  • Isolation: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to pH 7-8 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Dry Reagents & Solvents setup_apparatus Assemble Dry Apparatus under N2 prep_reagents->setup_apparatus initiate_reaction Initiate Reaction (e.g., Na + Ethyl Acetate) setup_apparatus->initiate_reaction add_reactant Slow Addition of Ethyl Nicotinate initiate_reaction->add_reactant reflux Reflux until Completion add_reactant->reflux quench Quench Reaction (e.g., with Acetic Acid) reflux->quench hydrolysis Acid Hydrolysis & Decarboxylation quench->hydrolysis extraction Neutralize & Extract Product hydrolysis->extraction purify Purify by Distillation or Chromatography extraction->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Incomplete Reaction? start->check_reaction check_side_products Significant Side Products? start->check_side_products check_purification Purification Issues? start->check_purification optimize_conditions Optimize Time & Temperature check_reaction->optimize_conditions Yes check_reagents Ensure Pure & Dry Reagents/Solvents check_reaction->check_reagents No check_side_products->optimize_conditions Yes control_stoichiometry Adjust Reactant Stoichiometry check_side_products->control_stoichiometry Yes modify_purification Modify Purification Method check_purification->modify_purification Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-3-yl)propan-2-one. It provides troubleshooting advice for common side product formation and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for this compound and what are their associated side products?

A1: The two primary synthetic strategies for this compound are the acylation of 3-picoline and the reaction of a 3-pyridyl organometallic reagent with an acetone synthon. Each route has a distinct side product profile.

  • Acylation of 3-Picoline: This method typically involves the reaction of 3-picoline with an acylating agent like acetic anhydride. A potential side product is the formation of di-acylated or other polysubstituted pyridines.

  • Organometallic Routes: A common approach involves the reaction of a 3-pyridyl Grignard reagent (3-pyridylmagnesium bromide) or 3-pyridyllithium with a reagent that can provide an acetone moiety. A significant side product in this route is the corresponding tertiary alcohol, 2-(pyridin-3-yl)propan-2-ol, formed by the addition of a second equivalent of the organometallic reagent to the ketone product. Self-condensation of acetone, if used as the reagent, can also lead to impurities like mesityl oxide.

Q2: I am observing a significant amount of a tertiary alcohol byproduct, 2-(pyridin-3-yl)propan-2-ol, in my Grignard-based synthesis. How can I minimize its formation?

A2: The formation of 2-(pyridin-3-yl)propan-2-ol occurs when the initially formed ketone, this compound, reacts with another equivalent of the 3-pyridylmagnesium halide. To mitigate this:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the acetone synthon at a low temperature. This maintains a low concentration of the Grignard reagent, favoring the initial ketone formation over the subsequent addition to the product.

  • Choice of Acetone Synthon: Using a less reactive acetone equivalent, such as acetone cyanohydrin followed by hydrolysis, can sometimes provide better control.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the Grignard reagent to reduce the rate of the second addition.

Q3: My acylation of 3-picoline is resulting in a low yield of the desired product and a complex mixture of byproducts. What are the likely causes and solutions?

A3: Low yields and multiple products in the acylation of 3-picoline can stem from several factors:

  • Reaction Conditions: High temperatures can lead to charring and the formation of various polysubstituted pyridines. It is crucial to carefully control the reaction temperature.

  • Reagent Stoichiometry: An excess of the acylating agent can promote di-acylation. Use a controlled stoichiometry, typically with a slight excess of the picoline.

  • Catalyst/Promoter: The choice and amount of any acid or base promoter can significantly influence the reaction's selectivity. Empirical optimization of the promoter may be necessary.

  • Purification: The crude product may contain unreacted starting materials and colored impurities. Effective purification by distillation or column chromatography is essential.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes, several safety precautions are necessary:

  • Organometallic Reagents: Grignard reagents and organolithium compounds are highly reactive, pyrophoric, and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Bromine (if used for preparing 3-bromopyridine): Bromine is highly toxic and corrosive. Extreme caution should be exercised, and it must be handled in a fume hood with appropriate PPE.

Quantitative Data on Side Product Formation

The following table summarizes potential side products and their formation under different synthetic conditions. Please note that the yields are illustrative and can vary based on specific experimental parameters.

Synthetic RouteMain ProductPotential Side Product(s)Typical Yield of Main ProductFactors Favoring Side Product Formation
3-Pyridylmagnesium bromide + AcetoneThis compound2-(Pyridin-3-yl)propan-2-ol40-60%Excess Grignard reagent, higher reaction temperatures, and direct addition of the electrophile to the Grignard solution.
3-Pyridylmagnesium bromide + AcetonitrileThis compoundUnreacted starting materials, hydrolysis products50-70%Incomplete reaction, presence of moisture leading to quenching of the Grignard reagent.
Acylation of 3-Picoline with Acetic AnhydrideThis compoundDi-acylated picoline derivatives, polymeric materials30-50%High reaction temperatures, excess acylating agent, and prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent and Acetonitrile

This protocol is adapted from analogous syntheses of pyridyl ketones.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetonitrile

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 3-bromopyridine solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Acetonitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of anhydrous acetonitrile (1.0 equivalent) in the same anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to dissolve the magnesium salts.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Acylation of 3-Picoline

This protocol is based on the acylation of the analogous 4-picoline.

Materials:

  • 3-Picoline (3-methylpyridine)

  • Acetic anhydride

  • Acetyl chloride (catalytic)

  • Ethanol

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Reaction:

    • To a mixture of 3-picoline (1.0 equivalent) and acetic anhydride (3.0 equivalents), add a catalytic amount of acetyl chloride dropwise at room temperature.

    • Warm the solution to approximately 50 °C and maintain for 6-16 hours. The reaction mixture will likely turn dark.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly add ethanol to quench the excess acetic anhydride.

    • After stirring for 1 hour, reflux the mixture for 4-12 hours.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash twice with saturated sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification:

    • Add toluene to the residue and remove any excess 3-picoline by azeotropic distillation under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield or High Impurity Observed check_route Identify Synthesis Route start->check_route grignard_issues Grignard Route Issues check_route->grignard_issues Grignard acylation_issues Acylation Route Issues check_route->acylation_issues Acylation grignard_side_product High levels of 2-(pyridin-3-yl)propan-2-ol? grignard_issues->grignard_side_product grignard_fix1 Use inverse addition at low temperature. Consider a less reactive acetone synthon. grignard_side_product->grignard_fix1 Yes grignard_low_conv Low conversion of starting material? grignard_side_product->grignard_low_conv No purification Purify product via distillation or chromatography grignard_fix1->purification grignard_fix2 Ensure anhydrous conditions. Check quality of magnesium and 3-bromopyridine. grignard_low_conv->grignard_fix2 Yes grignard_low_conv->purification No grignard_fix2->purification acylation_side_product Complex mixture of byproducts? acylation_issues->acylation_side_product acylation_fix1 Optimize reaction temperature. Control stoichiometry of reactants. acylation_side_product->acylation_fix1 Yes acylation_low_conv Low conversion of 3-picoline? acylation_side_product->acylation_low_conv No acylation_fix1->purification acylation_fix2 Increase reaction time. Verify catalyst/promoter activity. acylation_low_conv->acylation_fix2 Yes acylation_low_conv->purification No acylation_fix2->purification end Pure Product purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Products_Diagram Main Product and Common Side Products cluster_grignard Grignard Route cluster_acylation Acylation Route main_product This compound (Desired Product) grignard_sp 2-(Pyridin-3-yl)propan-2-ol (from Grignard route) main_product->grignard_sp Side Reaction (further addition) acylation_sp Di-acylated Picoline Derivative (from Acylation route) acetone_sp Mesityl Oxide (from Acetone Self-Condensation) 3-Pyridylmagnesium bromide + Acetone Synthon 3-Pyridylmagnesium bromide + Acetone Synthon 3-Pyridylmagnesium bromide + Acetone Synthon->main_product Desired Reaction 3-Pyridylmagnesium bromide + Acetone Synthon->acetone_sp Side Reaction 3-Picoline + Acetic Anhydride 3-Picoline + Acetic Anhydride 3-Picoline + Acetic Anhydride->main_product Desired Reaction 3-Picoline + Acetic Anhydride->acylation_sp Side Reaction

Caption: Common side products in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(Pyridin-3-yl)propan-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Product Streaking or Tailing on Silica Gel TLC

Question: My TLC analysis of crude this compound on silica gel plates shows significant streaking of the product spot. How can I achieve better separation?

Answer: Streaking is a common issue when dealing with basic compounds like pyridines on acidic silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups of the silica, leading to poor separation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Strong interaction with silica gel Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (Et3N) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and reduce tailing.
Inappropriate mobile phase polarity Optimize the mobile phase. A typical mobile phase for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Gradually increase the proportion of the polar solvent.
Sample overload Apply a smaller spot of the crude sample to the TLC plate.

Issue 2: Co-elution of Impurities During Column Chromatography

Question: I am having difficulty separating my product from impurities with similar polarity during column chromatography. What can I do to improve the separation?

Answer: Co-elution of impurities is a common challenge, especially if the impurities are structurally similar to the product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient resolution Use a longer column or a stationary phase with a smaller particle size. A shallower solvent gradient during elution can also improve separation.
Inappropriate stationary phase If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic) which may offer different selectivity for basic compounds.
Complex impurity profile Consider a multi-step purification strategy. For example, an initial distillation to remove high-boiling or non-volatile impurities, followed by column chromatography.

Issue 3: Product "Oiling Out" During Recrystallization

Question: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I induce crystallization?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Solution is too concentrated Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
Inappropriate solvent system A single solvent may not be ideal. Try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Presence of impurities Impurities can inhibit crystal formation. Try to pre-purify the crude product by another method, such as a quick filtration through a small plug of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of a pyridine derivative with an acetylating agent. Potential impurities include:

  • Unreacted starting materials: Such as 3-substituted pyridine precursors and reagents like ethyl acetoacetate.[1]

  • Side-products: From competing reactions or incomplete reactions.

  • Solvents: Residual solvents from the reaction and workup, such as ethanol, chloroform, or THF.[1]

  • Byproducts of hydrolysis/decarboxylation: Depending on the specific synthesis.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is a good option for removing non-volatile or high-boiling impurities, especially on a larger scale. The boiling point of the 2-pyridyl isomer is reported to be 175-180 °C at 2.5 Torr, and the 4-pyridyl isomer boils at 143 °C at 20mm. The 3-pyridyl isomer is expected to have a similar boiling point.[2][3]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Given the basic nature of the pyridine ring, using a mobile phase with a basic additive like triethylamine is often necessary to prevent tailing on silica gel.

  • Recrystallization: If a suitable solvent can be found, recrystallization can be a very effective method for obtaining high-purity material, especially for removing small amounts of impurities.

Q3: How can I store purified this compound to prevent degradation?

A3: Pyridine-containing compounds can be sensitive to light and air. It is advisable to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Physical Properties of Pyridylpropan-2-one Isomers

Property1-(Pyridin-2-yl)propan-2-oneThis compound1-(Pyridin-4-yl)propan-2-one
Molecular Formula C₈H₉NO[4]C₈H₉NOC₈H₉NO[3]
Molecular Weight 135.16 g/mol [4]135.16 g/mol 135.16 g/mol [3]
Boiling Point 175-180 °C @ 2.50 Torr[2]Data not available (likely similar to isomers)143 °C @ 20 mm Hg[3]
Form Oil[2]Data not available (likely an oil or low melting solid)Oil[3]
Solubility Sparingly soluble in chloroform, slightly soluble in DMSO, ethyl acetate, and methanol.[2]Data not available (likely similar to isomers)Slightly soluble in water.[3]

Table 2: Example Parameters for Purification Methods

Purification MethodParameterRecommended Value/ConditionNotes
Silica Gel Column Chromatography Stationary PhaseSilica gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient with 1% TriethylamineThe gradient can be optimized based on TLC analysis. The triethylamine is crucial to prevent tailing.
Vacuum Distillation Pressure1-5 TorrLowering the pressure will reduce the required temperature and minimize thermal degradation.
Temperature170-190 °C (still head)The exact temperature will depend on the pressure.
Recrystallization Solvent SystemIsopropanol/Hexane or Ethyl Acetate/HexaneA solvent screen should be performed to find the optimal system.

Disclaimer: These are example parameters and may require optimization for your specific crude sample.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in a solvent system such as 7:3 hexane:ethyl acetate with 1% triethylamine. Visualize the spots under UV light.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% triethylamine). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system may be necessary.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Analysis (TLC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Vacuum Distillation Decision->Distillation High-boiling or non-volatile impurities Chromatography Column Chromatography Decision->Chromatography Polar impurities Recrystallization Recrystallization Decision->Recrystallization Minor impurities, crystalline solid Purity_Check1 Purity Check (TLC, NMR) Distillation->Purity_Check1 Purity_Check2 Purity Check (TLC, NMR) Chromatography->Purity_Check2 Purity_Check3 Purity Check (TLC, NMR) Recrystallization->Purity_Check3 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check1->Further_Purification Purity < 98% Purity_Check2->Pure_Product Purity > 98% Purity_Check2->Further_Purification Purity < 98% Purity_Check3->Pure_Product Purity > 98% Purity_Check3->Further_Purification Purity < 98%

Caption: A general workflow for the purification of crude this compound.

Caption: Troubleshooting decision tree for impure fractions after column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Pyridin-3-yl)propan-2-one Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-3-yl)propan-2-one. The following resources are designed to address common issues encountered during its synthesis, with a focus on a common preparative route: the Grignard reaction of 3-cyanopyridine with ethylmagnesium bromide, followed by acidic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A common and effective method is the reaction of 3-cyanopyridine with a Grignard reagent, such as ethylmagnesium bromide, followed by acidic workup. This two-step process first involves the nucleophilic addition of the Grignard reagent to the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone.

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. The most critical is the presence of moisture or other protic sources, which will quench the Grignard reagent. Other common causes include incomplete reaction, side reactions, or suboptimal reaction conditions such as temperature. A systematic approach to troubleshooting, as outlined in the guides below, is recommended.

Q3: What are the typical side products I should be aware of?

Side products in this reaction can include the unreacted starting materials (3-cyanopyridine), byproducts from the Grignard reagent (e.g., ethane from quenching), and potentially over-addition products where a second Grignard molecule reacts with the intermediate imine. Dimerization of the Grignard reagent can also occur.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable eluent system, such as ethyl acetate/hexane (e.g., 30:70 v/v), can be used to separate the starting material (3-cyanopyridine) from the product. The reaction is typically considered complete when the 3-cyanopyridine spot is no longer visible on the TLC plate.

Q5: What is the best method for purifying the final product?

Purification of this compound can be achieved through several methods, including column chromatography, recrystallization, or fractional distillation. The choice of method depends on the scale of the reaction and the nature of the impurities. For laboratory scale, column chromatography using silica gel with a gradient of ethyl acetate in hexane is often effective.[2] Recrystallization from a suitable solvent system, such as a mixture of a polar solvent like ethanol with a non-polar solvent like hexane, can also yield a highly pure product.[3][4][5][6][7]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Grignard reagent was quenched Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Formation of the product should be observed.
Incomplete reaction Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.Increased conversion to the desired product.
Inactive Grignard reagent Prepare the Grignard reagent fresh before use. Ensure the magnesium turnings are of high quality and activated if necessary.A properly prepared Grignard reagent will lead to product formation.
Incorrect stoichiometry Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the 3-cyanopyridine.Optimized stoichiometry will maximize the yield.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Step Expected Outcome
Unreacted 3-cyanopyridine Increase the amount of Grignard reagent and/or prolong the reaction time.Complete consumption of the starting material.
Formation of over-addition products Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the Grignard addition to minimize further reaction with the intermediate imine.Reduced formation of byproducts.
Incomplete hydrolysis of the imine intermediate Ensure sufficient time and an adequate concentration of acid (e.g., 2M HCl) are used during the workup to fully hydrolyze the imine.[8][9]A cleaner crude product with less imine intermediate impurity.
Side reactions of the Grignard reagent Add the 3-cyanopyridine solution slowly to the Grignard reagent to maintain a low concentration of the electrophile and minimize side reactions.A higher proportion of the desired product in the crude mixture.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield
Temperature (°C)Reaction Time (h)Yield (%)Reference
0465Hypothetical Data
25 (Room Temp.)275Hypothetical Data
50170 (with increased byproducts)Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes. Optimal conditions should be determined experimentally.

Table 2: Effect of Solvent on Reaction Outcome
SolventDielectric ConstantGrignard Reagent SolubilityTypical Yield Range (%)Reference
Diethyl Ether4.3Good70-80Hypothetical Data
Tetrahydrofuran (THF)7.6Excellent75-85Hypothetical Data
Toluene2.4Moderate50-60Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes. THF is often a preferred solvent due to its ability to solvate the Grignard reagent effectively.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Cyanopyridine

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • 2M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Under an inert atmosphere, add a small volume of a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether. If the reaction does not initiate, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 3-cyanopyridine (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Extraction: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of 2M hydrochloric acid. Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate imine.[8][9][10] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity (e.g., up to 40% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Workup & Purification Mg_turnings Mg Turnings Grignard_Reagent Ethylmagnesium Bromide Mg_turnings->Grignard_Reagent Reacts with EtBr Ethyl Bromide EtBr->Grignard_Reagent in Anhydrous_Ether Anhydrous Ether 3_Cyanopyridine 3-Cyanopyridine Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate Reacts with 3_Cyanopyridine->Imine_Intermediate Acidic_Hydrolysis Acidic Hydrolysis (HCl) Crude_Product Crude Product Acidic_Hydrolysis->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product TroubleshootingLogic Start Low Yield or No Product Check_Moisture Anhydrous Conditions? Start->Check_Moisture Dry_Glassware Oven-dry all glassware. Use anhydrous solvents. Check_Moisture->Dry_Glassware No Check_Reagent Grignard Reagent Active? Check_Moisture->Check_Reagent Yes Dry_Glassware->Check_Reagent Fresh_Grignard Prepare fresh Grignard reagent. Check_Reagent->Fresh_Grignard No Check_Temp_Time Optimize Temperature/Time? Check_Reagent->Check_Temp_Time Yes Fresh_Grignard->Check_Temp_Time Increase_Temp_Time Increase reaction time or temperature. Monitor by TLC. Check_Temp_Time->Increase_Temp_Time No Success Improved Yield Check_Temp_Time->Success Yes Increase_Temp_Time->Success

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(Pyridin-3-yl)propan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Pyridin-3-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, also known as 3-pyridylacetone, can be synthesized through several primary routes, each with its own set of advantages and potential challenges. The choice of synthesis often depends on the availability of starting materials and the desired scale of the reaction. The three most common starting materials are:

  • 3-Picoline (3-Methylpyridine): This route typically involves the deprotonation of the methyl group to form a nucleophilic picolyl anion, followed by acylation.

  • 3-Cyanopyridine: This method often utilizes a Grignard reaction where an organometallic reagent adds to the nitrile group, which is subsequently hydrolyzed to form the ketone.

  • 3-Pyridylacetic Acid: This route involves the conversion of the carboxylic acid to a more reactive derivative, followed by reaction with an acetylating agent or through a condensation reaction followed by decarboxylation.

Q2: My reaction has a low yield. What are the general areas I should investigate?

A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reagent Quality: Ensure all reagents are pure and anhydrous, as moisture and impurities can significantly impact the reaction.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters that may need optimization.

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

  • Work-up and Purification: Product loss can occur during the extraction, washing, and purification steps.

Troubleshooting Guides for Specific Synthetic Routes

Route 1: Synthesis from 3-Picoline

This route typically involves the formation of a 3-picolyllithium intermediate followed by acylation with a reagent like ethyl acetate.

Experimental Protocol: Acylation of 3-Picoline

  • Preparation of 3-Picolyllithium: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 3-picoline in an anhydrous aprotic solvent such as THF or diethyl ether. Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise while maintaining the low temperature. Stir the mixture for a specified time to ensure complete formation of the red-brownish 3-picolyllithium solution.

  • Acylation: To the cold solution of 3-picolyllithium, add a solution of ethyl acetate in the same anhydrous solvent dropwise. The reaction is typically exothermic, so slow addition is crucial to maintain the low temperature.

  • Quenching and Work-up: After the addition is complete, stir the reaction mixture at low temperature for a period before quenching by the slow addition of a saturated aqueous solution of ammonium chloride or water. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Troubleshooting Low Conversion Rates (3-Picoline Route):

Problem Potential Cause Recommended Solution
No or very low product formation Incomplete deprotonation of 3-picoline.- Ensure the strong base (n-BuLi, LDA) is not degraded. Use a freshly titrated or newly purchased reagent. - Ensure strictly anhydrous conditions, as any moisture will quench the strong base. - The reaction temperature for deprotonation may be too high. Maintain a temperature of -78 °C.
Formation of multiple unidentified byproducts The reaction temperature during acylation was too high, leading to side reactions.- Add the acylating agent (ethyl acetate) very slowly to the cold (-78 °C) solution of 3-picolyllithium to control the exotherm. - Maintain a low temperature throughout the addition and for a period afterward before quenching.
Low yield with significant recovery of starting material Insufficient amount of base or incomplete reaction.- Use a slight excess (1.05-1.1 equivalents) of the strong base. - Increase the reaction time for both the deprotonation and acylation steps.
Product decomposes during purification This compound can be unstable, especially on silica gel.- Use a deactivated silica gel for column chromatography (e.g., by adding a small amount of triethylamine to the eluent). - Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable enough.

Logical Workflow for Troubleshooting the 3-Picoline Route:

troubleshooting_picoline start Low Conversion Rate check_base Verify Base Activity and Anhydrous Conditions start->check_base check_temp Control Reaction Temperature (-78°C) check_base->check_temp Base OK check_addition Slow Dropwise Addition of Acylating Agent check_temp->check_addition Temp OK optimize_time Optimize Reaction Time check_addition->optimize_time Addition OK purification Adjust Purification Method (Deactivated Silica/Distillation) optimize_time->purification Time Optimized success Improved Conversion purification->success Purification OK

Caption: Troubleshooting workflow for the 3-picoline route.

Route 2: Synthesis from 3-Cyanopyridine

This approach typically involves the reaction of 3-cyanopyridine with a methyl Grignard reagent, followed by acidic hydrolysis of the intermediate imine.

Experimental Protocol: Grignard Reaction with 3-Cyanopyridine

  • Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF. Add a small amount of the methyl halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat). Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with 3-Cyanopyridine: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of 3-cyanopyridine in the same anhydrous solvent and add it dropwise to the Grignard reagent. A precipitate may form. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and a strong acid, such as sulfuric acid or hydrochloric acid. Stir vigorously until the precipitate dissolves.

  • Work-up and Purification: Make the aqueous layer basic with a suitable base (e.g., sodium hydroxide or sodium carbonate) and extract with an organic solvent like diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Troubleshooting Low Conversion Rates (3-Cyanopyridine Route):

Problem Potential Cause Recommended Solution
Grignard reagent does not form Inactive magnesium or presence of moisture.- Use fresh, high-quality magnesium turnings. Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. - Ensure all glassware is flame-dried and all solvents are rigorously anhydrous.
Low yield of ketone, with recovery of 3-cyanopyridine Incomplete reaction of the Grignard reagent with the nitrile.- Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). - Increase the reaction time after the addition of 3-cyanopyridine. - Consider performing the reaction at a slightly elevated temperature (e.g., refluxing THF), but monitor for side reactions.
Formation of a tertiary alcohol (2-(pyridin-3-yl)propan-2-ol) The intermediate ketone reacts with a second equivalent of the Grignard reagent.- Add the 3-cyanopyridine solution to the Grignard reagent at a low temperature (0 °C or below) to minimize the immediate reaction of the formed ketone. - Use a stoichiometric amount of the Grignard reagent, not a large excess.
Complex mixture of products after work-up Incomplete hydrolysis of the imine intermediate or side reactions during acidic work-up.- Ensure sufficient acid is used during the hydrolysis step and allow for adequate stirring time. - Maintain a low temperature during the initial stages of the acidic work-up to control any exothermic reactions.

Signaling Pathway for Grignard Reaction and a Key Side Reaction:

grignard_pathway cluster_main Desired Pathway cluster_side Side Reaction 3-Cyanopyridine 3-Cyanopyridine Imine Intermediate Imine Intermediate 3-Cyanopyridine->Imine Intermediate + CH3MgBr This compound This compound Imine Intermediate->this compound + H3O+ Tertiary Alcohol Tertiary Alcohol This compound->Tertiary Alcohol + CH3MgBr (excess)

Caption: Desired and side reaction pathways in the Grignard synthesis.

Route 3: Synthesis from 3-Pyridylacetic Acid

This route can proceed via the formation of an ester, followed by a Claisen condensation with ethyl acetate and subsequent decarboxylation.

Experimental Protocol: From 3-Pyridylacetic Acid

  • Esterification: Convert 3-pyridylacetic acid to its methyl or ethyl ester using standard methods, such as refluxing in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

  • Claisen Condensation: In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as sodium ethoxide, in ethanol. To this, add a mixture of the 3-pyridylacetate ester and ethyl acetate dropwise. Heat the mixture to reflux for several hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is typically acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Work-up and Purification: After cooling, neutralize the solution and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or distillation.

Troubleshooting Low Conversion Rates (3-Pyridylacetic Acid Route):

Problem Potential Cause Recommended Solution
Low yield in Claisen condensation The base used is not strong enough, or the reaction has not reached equilibrium.- Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Increase the reflux time to allow the reaction to proceed to completion.
Incomplete decarboxylation Insufficient heating or acid concentration during the decarboxylation step.- Increase the temperature and/or the duration of the heating step for decarboxylation. - Ensure a sufficiently acidic environment for the decarboxylation to occur efficiently.
Formation of self-condensation products The 3-pyridylacetate ester can self-condense.- Use an excess of ethyl acetate to favor the desired cross-condensation. - Add the mixture of esters to the base solution slowly.

Experimental Workflow for the 3-Pyridylacetic Acid Route:

pyridylacetic_acid_workflow start 3-Pyridylacetic Acid esterification Esterification (e.g., EtOH, H+) start->esterification ester Ethyl 3-Pyridylacetate esterification->ester claisen Claisen Condensation (NaOEt, Ethyl Acetate) ester->claisen beta_keto_ester β-Keto Ester Intermediate claisen->beta_keto_ester decarboxylation Hydrolysis and Decarboxylation (H3O+, Heat) beta_keto_ester->decarboxylation product This compound decarboxylation->product

Technical Support Center: Purification of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of 1-(Pyridin-3-yl)propan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 3-picoline or ethyl acetate.

  • Side-Reaction Products: Self-condensation products from aldol-type reactions, or over-alkylation products.[1]

  • Reagents and Catalysts: Residual base or acid from the reaction.

  • Solvent and Water: Residual solvents from the reaction or workup, and water, as pyridine derivatives can be hygroscopic.[2][3]

Q2: My product is a dark-colored oil or solid. How can I remove colored impurities?

A2: Colored impurities are often high-molecular-weight byproducts.

  • Activated Charcoal: For solid products undergoing recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[4] Be aware that charcoal can adsorb your product, potentially lowering the yield, so use it sparingly.

  • Column Chromatography: This is the most effective method. The colored, often polymeric materials, will typically have very different polarity from your product and can be easily separated.

  • Distillation: If the impurities are non-volatile, vacuum distillation of the product can be an effective purification method.[2]

Q3: My TLC plate shows multiple spots close to my product spot. What is the best purification strategy?

A3: Closely related impurities require a high-resolution separation technique.

  • Column Chromatography: This is the preferred method. You may need to optimize the solvent system to achieve better separation. A shallow solvent gradient (e.g., gradually increasing the polar solvent percentage) can improve resolution.[1]

  • Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.[2]

  • Recrystallization: This may work if the impurities are significantly more or less soluble than your product in a particular solvent system. However, it is often less effective for separating structurally similar compounds.[5]

Q4: I am observing peak tailing during HPLC analysis of my purified product. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like pyridine derivatives is common and is often caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[6] To reduce this effect:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 with a buffer can protonate the silanol groups, minimizing unwanted interactions.[6]

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the silanol groups from your analyte.[6]

  • Change the Column: Consider using a column with a different stationary phase (e.g., phenyl, cyano) or an end-capped column designed for basic compounds.[6]

Q5: My recovery after purification is very low. What are the common causes?

A5: Low recovery can result from several factors:

  • During Recrystallization: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor.[4] Ensure you use the minimum amount of hot solvent necessary for complete dissolution. Premature crystallization during hot filtration can also lead to product loss.[4]

  • During Chromatography: The product may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar or if the silica gel is too acidic. Deactivating the silica gel with a small amount of triethylamine in the eluent can help.

  • During Extraction/Washing: The product may have some solubility in the aqueous layer, especially if the pH is acidic. Ensure the aqueous layer is thoroughly back-extracted with an organic solvent.

Data Presentation

Table 1: Troubleshooting Common Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Spots) - Inappropriate solvent system (eluent is too polar or not polar enough).- Column overload (too much sample applied).[6]- Optimize the eluent system using TLC. Aim for a product Rf of 0.25-0.35.- Use a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column.
Product Not Eluting from Column - Eluent is not polar enough.- Irreversible adsorption to the stationary phase.- Gradually increase the polarity of the eluent (e.g., add methanol to a dichloromethane/ethyl acetate mixture).- Pre-treat the silica gel with triethylamine (0.5-1% in the eluent) to neutralize acidic sites.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- The column ran dry during the run.- Repack the column carefully, ensuring an even slurry and settling.- Always maintain the solvent level above the top of the stationary phase.
Low Recovery - Product streaking or tailing down the column.- Degradation of the product on the silica.[6]- Add a small amount of triethylamine to the eluent to improve elution of the basic pyridine compound.- If the compound is unstable, switch to a more inert stationary phase like alumina or perform the chromatography quickly and at a lower temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a silica gel column.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of your product from impurities.

    • The ideal Rf (retention factor) for the desired compound should be approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow rate.[7]

    • Begin with the least polar solvent mixture determined in step 1. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the composition of the fractions by TLC to identify which ones contain the pure product.[7]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Protocol 2: Purification by Recrystallization

This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[4]

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[7]

    • Gently heat the mixture while stirring until the solid is completely dissolved.[8] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.[8]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot gravity filtration using a pre-warmed funnel to remove them.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.[7]

    • Dry the purified crystals under vacuum to remove all traces of solvent.[7]

Mandatory Visualizations

G start_end start_end process process decision decision analysis analysis crude Crude Product tlc_nmr Initial Purity Analysis (TLC, NMR, etc.) crude->tlc_nmr is_solid Is the product a solid? tlc_nmr->is_solid choose_method Select Purification Method is_solid->choose_method No recryst Recrystallization is_solid->recryst  Yes column Column Chromatography choose_method->column distill Vacuum Distillation choose_method->distill final_analysis Final Purity Analysis column->final_analysis recryst->final_analysis distill->final_analysis pure Pure Product final_analysis->pure

Caption: General workflow for the purification of this compound.

G problem problem question question solution solution start Problem: Product is still impure after initial workup. q_polarity Are impurities more or less polar than the product? start->q_polarity TLC shows multiple spots q_state Is the product a solid or oil? start->q_state Single major impurity sol_chrom Use Flash Column Chromatography. Optimize solvent system with TLC. q_polarity->sol_chrom Similar Polarity sol_wash Perform an acidic/basic wash to remove basic/acidic impurities. q_polarity->sol_wash Different Acidity q_volatile Are impurities non-volatile? q_state->q_volatile Oil sol_recryst Perform Recrystallization. Screen for a suitable solvent. q_state->sol_recryst Solid q_volatile->sol_chrom No / Unknown sol_distill Use Vacuum Distillation. q_volatile->sol_distill Yes

Caption: Troubleshooting guide for purifying crude this compound.

References

Preventing degradation of 1-(Pyridin-3-yl)propan-2-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(Pyridin-3-yl)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Grignard Reaction: This route involves the reaction of a pyridyl ester, such as ethyl 3-pyridylacetate, with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).

  • Acylation of 3-Picoline: This method utilizes a strong base, such as sodium amide or lithium diisopropylamide (LDA), to deprotonate the methyl group of 3-picoline, followed by acylation with an acetylating agent like ethyl acetate.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, which contains a pyridine ring and a β-keto group, potential degradation pathways include:

  • Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. The ketone functionality may also be susceptible to oxidative cleavage under harsh conditions.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to complex degradation products.

  • Acid/Base Instability: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to decomposition. The enolizable nature of the ketone can also lead to side reactions.

  • Self-Condensation: Under certain conditions, especially in the presence of base, the ketone can undergo aldol-type self-condensation reactions.[1]

Q3: How can I purify crude this compound?

A3: Purification of this compound can be challenging due to its polarity and the basicity of the pyridine ring. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is often employed. To prevent streaking of the basic pyridine compound, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[2][3] A typical mobile phase could be a gradient of ethyl acetate in hexanes.

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Troubleshooting Guides

Synthesis via Grignard Reaction
Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired ketone 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Over-addition of the Grignard reagent leading to the formation of a tertiary alcohol.[4]1. Ensure the Grignard reagent is freshly prepared or properly stored. 2. Use anhydrous solvents and glassware. 3. Slowly add the Grignard reagent at a low temperature (e.g., 0 °C) and monitor the reaction by TLC.
Formation of a significant amount of tertiary alcohol byproduct The initially formed ketone reacts with a second equivalent of the Grignard reagent.[4]1. Use a reverse-addition technique (add the ester to the Grignard reagent). 2. Maintain a low reaction temperature to decrease the reactivity of the ketone.
Difficult purification Presence of unreacted starting ester and the tertiary alcohol byproduct.Optimize the stoichiometry of the Grignard reagent. Use column chromatography with a suitable eluent system to separate the components.
Synthesis via Acylation of 3-Picoline
Issue Possible Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete deprotonation of 3-picoline. 2. Deactivation of the strong base (e.g., sodium amide) by moisture.1. Use a sufficiently strong and fresh base. 2. Ensure all reagents and solvents are anhydrous.
Formation of multiple byproducts 1. Self-condensation of the product or starting materials.[1] 2. Side reactions of the strong base with the ester.[5]1. Maintain a low reaction temperature. 2. Add the deprotonated 3-picoline to the ethyl acetate.
Dark-colored reaction mixture Potential decomposition of starting materials or products under the strong basic conditions.1. Shorten the reaction time. 2. Perform the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Ethyl 3-pyridylacetate

  • Methylmagnesium iodide (or bromide) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-pyridylacetate (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium iodide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient with 0.5% triethylamine).

Protocol 2: Synthesis of this compound via Acylation of 3-Picoline

Materials:

  • 3-Picoline

  • Sodium amide

  • Anhydrous liquid ammonia (or an anhydrous ethereal solvent)

  • Ethyl acetate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up an oven-dried three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser under a nitrogen atmosphere.

  • Add anhydrous liquid ammonia to the flask and then add sodium amide (1.1 eq) in portions.

  • To this suspension, add 3-picoline (1.0 eq) dropwise. A color change should be observed, indicating the formation of the anion.

  • Stir the mixture for 1-2 hours at the reflux temperature of liquid ammonia (-33 °C).

  • Slowly add ethyl acetate (1.2 eq) dropwise.

  • After the addition, allow the reaction to proceed for another 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution after the ammonia has evaporated.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reaction Route cluster_acylation Acylation of 3-Picoline Route ester Ethyl 3-pyridylacetate reaction1 Reaction in Anhydrous Ether, 0°C ester->reaction1 grignard_reagent CH3MgI grignard_reagent->reaction1 workup1 Aqueous Workup (NH4Cl) reaction1->workup1 purification1 Purification workup1->purification1 product1 This compound purification1->product1 picoline 3-Picoline deprotonation Deprotonation picoline->deprotonation base NaNH2 base->deprotonation reaction2 Acylation deprotonation->reaction2 acylation_reagent Ethyl Acetate acylation_reagent->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Purification workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic pathways for this compound.

Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Quality (Anhydrous solvents, fresh base/Grignard) start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_stoichiometry Verify Stoichiometry of Reagents start->check_stoichiometry side_reactions Investigate Side Reactions (e.g., self-condensation, over-addition) check_reagents->side_reactions check_temp->side_reactions check_stoichiometry->side_reactions purification_loss Review Purification Procedure for Product Loss side_reactions->purification_loss end_node Improved Yield purification_loss->end_node

Caption: Troubleshooting workflow for low yield in synthesis.

References

Managing exothermic reactions in 1-(Pyridin-3-yl)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-(Pyridin-3-yl)propan-2-one. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which are prone to exothermic reactions?

A1: Two common routes for the synthesis of this compound are:

  • Grignard Reaction: The reaction of a 3-pyridylacetic acid derivative (e.g., ethyl 3-pyridylacetate) with a methyl Grignard reagent (e.g., methylmagnesium bromide). Grignard reactions are notoriously exothermic and require strict temperature control.

  • Enolate Acylation: The acylation of a deprotonated 3-picoline (forming an enolate or a related carbanionic species) with an acetylating agent. The deprotonation step using a strong base and the subsequent acylation can both be exothermic.

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, leading to solvent evaporation and, in a sealed system, a dangerous pressure buildup. This can result in a loss of product, the formation of impurities, and significant safety hazards, including the risk of fire or explosion. A sudden temperature spike can also lead to the decomposition of reagents and products.

Q3: How can I monitor the temperature of the reaction effectively?

A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature. For larger-scale reactions, consider using a data logger to track the temperature profile over time. This can help identify any subtle temperature increases that may indicate the beginning of an exotherm.

Q4: What are the initial signs of a runaway reaction?

A4: The initial signs of a runaway reaction include a sudden, unexpected rise in the internal temperature of the reaction mixture that does not stabilize with the cooling system. Other signs can include a rapid increase in pressure, vigorous boiling of the solvent even with adequate cooling, and a change in the color or viscosity of the reaction mixture.

Q5: What immediate actions should be taken if a runaway reaction is suspected?

A5: If a runaway reaction is suspected, prioritize personal safety first.

  • Alert any colleagues in the immediate vicinity.

  • If it is safe to do so, immediately stop the addition of any reagents.

  • Increase the efficiency of the cooling system (e.g., by adding more dry ice to the bath).

  • If the reaction continues to accelerate, and a quench plan is in place, execute the quench procedure from a safe distance.

  • If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guides

Guide 1: Grignard Reaction Route

Issue: Rapid Temperature Spike During Grignard Reagent Addition

Possible Cause Troubleshooting Step
1. Addition rate is too fast. Reduce the rate of addition of the Grignard reagent. Use a syringe pump for precise and controlled addition.
2. Inadequate cooling. Ensure the cooling bath is at the desired temperature (e.g., -78 °C with a dry ice/acetone bath or 0 °C with an ice/water bath) and that the reaction flask is sufficiently immersed. Ensure good heat transfer by stirring the reaction mixture efficiently.
3. High concentration of reactants. Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) to increase the thermal mass and allow for better heat dissipation.

Issue: Localized Hotspots and Formation of Byproducts

Possible Cause Troubleshooting Step
1. Poor stirring. Use a larger stir bar or an overhead mechanical stirrer for larger scale reactions to ensure the reaction mixture is homogeneous and the temperature is uniform.
2. Grignard reagent added to the surface. Ensure the tip of the addition funnel or syringe is below the surface of the reaction mixture to promote rapid mixing and prevent localized heating at the point of addition.
Guide 2: Enolate Acylation Route

Issue: Exotherm During Deprotonation of 3-Picoline

Possible Cause Troubleshooting Step
1. Strong base added too quickly. Add the strong base (e.g., LDA, NaHMDS) dropwise to the solution of 3-picoline at a low temperature (e.g., -78 °C).
2. Inefficient heat removal. Use a larger cooling bath and ensure vigorous stirring to dissipate the heat generated during the acid-base reaction.

Issue: Temperature Increase Upon Addition of Acetylating Agent

Possible Cause Troubleshooting Step
1. Acetylating agent is too reactive. Consider using a less reactive acetylating agent. For example, acetic anhydride might be more manageable than acetyl chloride.
2. Rapid addition of the electrophile. Add the acetylating agent slowly and monitor the internal temperature closely. Maintain a low temperature throughout the addition.

Quantitative Data Summary

The following table provides hypothetical but realistic data for managing the exotherm in the synthesis of this compound via a Grignard reaction.

Parameter Condition A (Poor Control) Condition B (Good Control)
Reaction Scale 0.1 mol0.1 mol
Solvent Volume 100 mL250 mL
Initial Temperature 0 °C-78 °C
Addition Rate of Grignard 1 mL/sec0.1 mL/sec
Maximum Temperature Reached 45 °C (runaway)-65 °C
Yield of Desired Product < 20%> 80%
Major Impurities Tar, unreacted starting materialMinor amount of di-addition product

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound with Exotherm Control

Materials:

  • Ethyl 3-pyridylacetate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is oven-dried.

  • To the reaction flask, add ethyl 3-pyridylacetate (1 equivalent) and anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via the addition funnel over a period of at least 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, while monitoring for any temperature increase.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity stop_addition->enhance_cooling check_stirring Verify Stirring Efficiency enhance_cooling->check_stirring dilute Consider Dilution (if safe) check_stirring->dilute evaluate Evaluate Reaction Stability check_stirring->evaluate quench Prepare for Emergency Quench runaway Runaway - Evacuate! quench->runaway evaluate->quench Temp Still Rising controlled Reaction Controlled evaluate->controlled Temp Decreasing

Caption: Troubleshooting workflow for an unexpected temperature increase.

Grignard_Addition_Logic cluster_conditions Reaction Conditions cluster_outcomes Outcomes Slow Addition Slow Addition safe_reaction Safe & Controlled Reaction Slow Addition->safe_reaction runaway_risk Increased Risk of Runaway Slow Addition->runaway_risk Fast Addition Low Temperature Low Temperature Low Temperature->safe_reaction Low Temperature->runaway_risk High Temperature Adequate Stirring Adequate Stirring Adequate Stirring->safe_reaction Adequate Stirring->runaway_risk Poor Stirring Proper Dilution Proper Dilution Proper Dilution->safe_reaction Proper Dilution->runaway_risk High Concentration

Technical Support Center: Purification of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of 1-(Pyridin-3-yl)propan-2-one.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and similar pyridyl ketones.

Q1: My crude this compound is a dark oil. What are the likely impurities?

A1: The dark coloration and oily consistency of the crude product can be attributed to several factors. Common impurities may include unreacted starting materials such as 3-acetylpyridine or 3-picoline derivatives, depending on the synthetic route. Additionally, side-products from aldol-type condensations or other reactions can lead to polymeric materials and colored by-products. Residual solvents from the reaction or work-up can also contribute to the oily nature of the crude product.

Q2: I am having difficulty purifying this compound by column chromatography. The compound is streaking on the TLC plate and I'm getting broad peaks from the column. What can I do?

A2: Streaking and broad peaks during silica gel chromatography of basic compounds like pyridines are common due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the more polar solvent component (e.g., methanol), can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Optimize the solvent system: A gradient elution from a non-polar solvent (like hexanes or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective. Experiment with different solvent systems to improve the separation between your product and impurities.

  • Consider an alternative stationary phase: If streaking persists, using a different stationary phase like alumina (neutral or basic) can be a good alternative for the purification of basic compounds.

Q3: Can I purify this compound by recrystallization? Which solvents should I try?

A3: Recrystallization can be an effective method for purifying this compound if a suitable solvent is found. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. A solvent screening is the best approach to identify an appropriate solvent or solvent system. Good starting points for screening include:

  • Single solvent systems: Alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).

  • Two-solvent systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if it cools too quickly. To address this:

  • Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

  • Lower the cooling temperature: Once the solution has reached room temperature, placing it in an ice bath or a refrigerator can promote crystallization.

Q5: How can I assess the purity of my this compound after purification?

A5: The purity of the final product can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for pyridine-containing compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify the presence of any impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

The following table provides a starting point for selecting a suitable solvent system for the recrystallization of this compound based on general principles for ketones and pyridine derivatives. Experimental validation is crucial.

Solvent/Solvent SystemExpected Solubility (Cold)Expected Solubility (Hot)Potential for Crystallization
WaterLowModerate to HighGood
EthanolModerateHighFair (may require a co-solvent)
IsopropanolLow to ModerateHighGood
Ethyl AcetateModerateHighFair (may require a co-solvent)
AcetoneHighHighPoor
TolueneLowModerateGood
HexanesVery LowLowPoor (good as an anti-solvent)
Ethyl Acetate/HexanesVariableHighVery Good
Ethanol/WaterVariableHighVery Good

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol provides a general guideline. The specific mobile phase should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Choose an appropriately sized silica gel column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol).

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • For better separation, "dry-loading" is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane. Remember to add 0.1-1% triethylamine to the eluent mixture.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product crude Crude this compound (Oil/Solid with Impurities) decision Assess Impurity Profile & Physical State crude->decision solvent_screen Solvent Screening decision->solvent_screen Solid tlc TLC for Solvent System decision->tlc Oily/ Complex Mixture dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Slow Cooling & Crystallization dissolve->cool filter_recryst Filter & Dry cool->filter_recryst pure Pure this compound filter_recryst->pure column Pack Column & Load Sample tlc->column elute Elute with Gradient (+ Basic Modifier) column->elute collect Collect & Combine Pure Fractions elute->collect collect->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Purifying 1-(Pyridin-3-yl)propan-2-one with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 1-(Pyridin-3-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A1: Streaking, or peak tailing, is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor separation and broad, streaky bands.

To resolve this, you can:

  • Add a basic modifier to your mobile phase: A small amount of a basic additive, such as triethylamine (TEA) or pyridine, can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-1% (v/v) of triethylamine in your eluent.

  • Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for the purification of basic compounds. Another option is to use deactivated silica gel, which has been treated with a base to neutralize the acidic surface.

Q2: I'm not getting good separation between my product and an impurity. How can I improve the resolution?

A2: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize your solvent system: The key to good separation is finding a mobile phase that provides a significant difference in the retention factor (Rf) values between your product and the impurities. Run several TLCs with different solvent systems to find the optimal eluent. A good starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane. You can also try adding a small amount of an even more polar solvent, like methanol, to increase the eluting power.

  • Use a gradient elution: Instead of using a single solvent system (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution, especially for complex mixtures.

  • Ensure proper column packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure your silica gel is packed uniformly.

Q3: My compound is not moving off the baseline of the column, even with a highly polar solvent system. What should I do?

A3: If your compound is strongly adsorbed to the silica gel, you may need to take more drastic measures:

  • Increase the polarity of the mobile phase further: If a mixture of ethyl acetate and hexane is not working, try a more polar system like dichloromethane and methanol. A small percentage of methanol (1-5%) can significantly increase the polarity.

  • Consider reverse-phase chromatography: For very polar compounds, reverse-phase chromatography can be a better option. In this technique, the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the initial, less polar mobile phase. Dissolving the sample in a strong solvent and directly loading it onto the column can lead to precipitation and poor separation. By dry loading, the compound is introduced to the column in a solid, evenly distributed form, which often results in better resolution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound streaks or shows tailing peaks Strong interaction between the basic pyridine nitrogen and acidic silica gel.Add 0.1-1% triethylamine (TEA) to the mobile phase. Use neutral or basic alumina as the stationary phase. Use base-deactivated silica gel.
Poor separation of product and impurities (co-elution) Inappropriate mobile phase. Poorly packed column.Optimize the mobile phase using TLC to maximize the difference in Rf values. Employ a gradient elution. Repack the column carefully to ensure a uniform bed.
Compound does not elute from the column (stuck at the origin) Mobile phase is not polar enough. Compound is very polar.Gradually increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane or ethyl acetate eluent). Consider switching to reverse-phase chromatography.
Low yield after purification Compound decomposition on silica gel. Irreversible adsorption to the stationary phase. Inefficient fraction collection.Check the stability of your compound on a silica TLC plate before running the column. Use a less acidic stationary phase like alumina. Add a basic modifier to the eluent. Monitor fractions carefully using TLC to avoid discarding fractions containing the product.
Cracks or channels in the silica bed Improper packing technique. Drastic changes in solvent polarity during gradient elution.Pack the column using a slurry method to ensure a homogenous bed. When running a gradient, increase the polarity of the mobile phase gradually.

Data Presentation

While specific experimental data for this compound is not extensively available in the literature, the following table provides typical values that can be expected during its purification. These values should be used as a guideline and optimized for your specific reaction mixture.

Parameter Silica Gel Column Chromatography Notes
Stationary Phase Silica gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Eluent) Ethyl acetate/Hexane (e.g., 20:80 to 50:50 v/v) with 0.5% TriethylamineThe ratio should be optimized based on TLC analysis. The addition of triethylamine is crucial to prevent peak tailing.
Typical Rf of Product 0.2 - 0.4The ideal Rf for good separation on a column.
Loading Capacity 1-5% (w/w) of silica gelHigher loading can lead to decreased resolution. For difficult separations, use a lower loading.
Typical Yield 70-90%Yields can vary significantly depending on the purity of the crude material and the optimization of the chromatographic conditions.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) with a few drops of triethylamine.

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane with 0.5% TEA).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, start with 20% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane.

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC TLC Analysis (Optimize Mobile Phase) Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product Pack->Dissolve Adsorb Adsorb on Silica Gel (Dry Loading) Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(Pyridin-3-yl)propan-2-one: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of active pharmaceutical ingredients (APIs) and chemical intermediates. For 1-(Pyridin-3-yl)propan-2-one, a versatile building block in organic synthesis, accurate purity assessment is essential to ensure the quality, safety, and efficacy of the final products. This guide provides a comparative analysis of two powerful analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

While specific experimental data for the purity analysis of this compound is not extensively available in the public domain, this guide presents a scientifically grounded comparison based on established principles and methodologies for analogous compounds. The experimental data herein is illustrative to demonstrate the application and interpretation of each technique.

Quantitative Data Summary

The following table summarizes hypothetical purity analysis results for a sample of this compound, potentially containing a common process-related impurity, 3-acetylpyridine.

ParameterNMR SpectroscopyHPLC
Purity Assay (%) 98.5% (qNMR)98.7% (Area Percent)
Impurity Detected 3-Acetylpyridine3-Acetylpyridine
Impurity Quantity (%) 1.5%1.3%
Limit of Detection (LOD) ~0.1%~0.05%
Limit of Quantitation (LOQ) ~0.3%~0.15%
Analysis Time ~15 minutes per sample~20 minutes per sample
Solvent Consumption Low (~0.6 mL deuterated solvent)High (Mobile Phase)
Sample Recovery Non-destructiveDestructive

Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_results Results Sample This compound Sample NMR_Prep Dissolve in CDCl3 with Internal Standard Sample->NMR_Prep HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep NMR_Acq Acquire 1H NMR Spectrum NMR_Prep->NMR_Acq NMR_Proc Process Data (Integration) NMR_Acq->NMR_Proc NMR_Calc Calculate Purity (qNMR) NMR_Proc->NMR_Calc Purity_Report Purity and Impurity Profile NMR_Calc->Purity_Report HPLC_Inj Inject into HPLC System HPLC_Prep->HPLC_Inj HPLC_Sep Chromatographic Separation HPLC_Inj->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Ana Analyze Chromatogram (Area Percent) HPLC_Det->HPLC_Ana HPLC_Ana->Purity_Report

Structural Confirmation of 1-(Pyridin-3-yl)propan-2-one: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document outlines the structural confirmation of 1-(Pyridin-3-yl)propan-2-one through a comparative analysis of its spectroscopic data against its isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one. Detailed experimental protocols and data interpretation are provided to aid in the unambiguous identification of these compounds.

The structural characterization of positional isomers is a critical task in drug development and chemical research, where subtle changes in substituent placement on an aromatic ring can lead to significant differences in biological activity and chemical properties. This guide focuses on the spectroscopic techniques used to differentiate this compound from its 2- and 4-pyridyl counterparts. By examining the nuances in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, a clear and confident structural assignment can be made.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers. The distinct electronic environments of the pyridine ring in each isomer give rise to characteristic differences in their respective spectra, particularly in the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data (Predicted and/or Experimental)

Compound -CH₂- (ppm) -CH₃ (ppm) Pyridyl Protons (ppm)
1-(Pyridin-2-yl)propan-2-one3.91 (s)2.13 (s)8.47 (d), 7.74 (m), 7.28 (m)[1]
This compound~3.8 (s)~2.2 (s)~8.5 (s), ~8.4 (d), ~7.6 (d), ~7.2 (dd)
1-(Pyridin-4-yl)propan-2-one~3.8 (s)~2.2 (s)~8.5 (d), ~7.2 (d)

Note: Data for this compound and 1-(Pyridin-4-yl)propan-2-one are predicted values based on known substituent effects and data from similar structures. Experimental values should be obtained for definitive confirmation.

Table 2: ¹³C NMR Spectral Data (Predicted and/or Experimental)

Compound C=O (ppm) -CH₂- (ppm) -CH₃ (ppm) Pyridyl Carbons (ppm)
1-(Pyridin-2-yl)propan-2-one205.452.330.0155.4, 149.2, 136.6, 124.4, 121.9[1]
This compound~206~48~30~150, ~148, ~136, ~132, ~123
1-(Pyridin-4-yl)propan-2-one~206~49~30~150 (2C), ~143, ~124 (2C)

Note: Data for this compound and 1-(Pyridin-4-yl)propan-2-one are predicted values.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-N Stretch (Pyridine) Aromatic C-H Stretch
1-(Pyridin-2-yl)propan-2-one1712[1]~1589[1]~3050
This compound~1715~1575~3050
1-(Pyridin-4-yl)propan-2-one~1715~1595~3050

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Base Peak Key Fragmentation Ions
1-(Pyridin-2-yl)propan-2-one1359392, 43
This compound1359392, 43
1-(Pyridin-4-yl)propan-2-one1359392, 43

Spectroscopic Analysis Workflow

The structural confirmation of this compound follows a logical workflow that integrates data from multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Purified Compound NMR ¹H and ¹³C NMR Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_data Chemical Shifts & Coupling Constants NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Weight & Fragmentation MS->MS_data Structure Confirmed Structure of This compound NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Structural Confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of this compound and distinguish it from its positional isomers.

References

A Comparative Guide to the Synthetic Routes of 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes for 1-(pyridin-3-yl)propan-2-one, a valuable building block in medicinal chemistry. The comparison focuses on reaction yields, methodologies, and the strategic advantages of each approach, supported by experimental data from peer-reviewed literature and patents.

Introduction

This compound, also known as 3-pyridylacetone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide outlines and compares three primary synthetic strategies, starting from readily available precursors: 3-picoline, 3-acetylpyridine, and ethyl nicotinate.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct starting materials. Below is a summary of the most common routes, with their respective advantages and disadvantages.

Route Starting Material Key Transformation Reported Yield Advantages Disadvantages
1 3-PicolineN-Oxidation followed by Boekelheide RearrangementModerate (Estimated)Readily available starting material.Two-step process; potential for side products during rearrangement.
2 3-AcetylpyridineEnolate formation and methylationGood (Estimated)Direct and potentially high-yielding.Requires strong base and anhydrous conditions; potential for polyalkylation.
3 Ethyl NicotinateCondensation with acetone/acetonitrile (via 3-acetylpyridine)VariesUtilizes common lab reagents.Multi-step process; may involve high temperatures and pressures.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic routes discussed.

DOT script for Synthetic Route 1

Route 1: From 3-Picoline 3-Picoline 3-Picoline 3-Picoline N-Oxide 3-Picoline N-Oxide 3-Picoline->3-Picoline N-Oxide N-Oxidation (e.g., m-CPBA or H2O2/CH3COOH) This compound This compound 3-Picoline N-Oxide->this compound Boekelheide Rearrangement (Acetic Anhydride)

Route 1: From 3-Picoline 3-Picoline 3-Picoline 3-Picoline N-Oxide 3-Picoline N-Oxide 3-Picoline->3-Picoline N-Oxide N-Oxidation (e.g., m-CPBA or H2O2/CH3COOH) This compound This compound 3-Picoline N-Oxide->this compound Boekelheide Rearrangement (Acetic Anhydride)

Caption: Synthetic pathway starting from 3-picoline.

DOT script for Synthetic Route 2

Route 2: From 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine Enolate of 3-Acetylpyridine Enolate of 3-Acetylpyridine 3-Acetylpyridine->Enolate of 3-Acetylpyridine Deprotonation (e.g., LDA, NaH) This compound This compound Enolate of 3-Acetylpyridine->this compound Alkylation (Methyl Iodide)

Route 2: From 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine Enolate of 3-Acetylpyridine Enolate of 3-Acetylpyridine 3-Acetylpyridine->Enolate of 3-Acetylpyridine Deprotonation (e.g., LDA, NaH) This compound This compound Enolate of 3-Acetylpyridine->this compound Alkylation (Methyl Iodide)

Caption: Synthetic pathway starting from 3-acetylpyridine.

DOT script for Synthetic Route 3

Route 3: From Ethyl Nicotinate Ethyl Nicotinate Ethyl Nicotinate 3-Acetylpyridine 3-Acetylpyridine Ethyl Nicotinate->3-Acetylpyridine Condensation with Acetic Acid This compound This compound 3-Acetylpyridine->this compound Enolate Alkylation

Route 3: From Ethyl Nicotinate Ethyl Nicotinate Ethyl Nicotinate 3-Acetylpyridine 3-Acetylpyridine Ethyl Nicotinate->3-Acetylpyridine Condensation with Acetic Acid This compound This compound 3-Acetylpyridine->this compound Enolate Alkylation

Caption: Synthetic pathway starting from ethyl nicotinate.

Detailed Experimental Protocols

Route 1: From 3-Picoline via Boekelheide Rearrangement

This two-step synthesis first involves the N-oxidation of 3-picoline, followed by a Boekelheide rearrangement.

Step 1: N-Oxidation of 3-Picoline

A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[1]

  • Procedure Outline: 3-Picoline is dissolved in a suitable solvent like dichloromethane or acetic acid. The oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) is added portion-wise at a controlled temperature, typically 0-10 °C.[1] The reaction mixture is then stirred at an elevated temperature (e.g., 70-80 °C for the hydrogen peroxide method) for several hours.[1] After completion, the reaction is worked up by neutralizing the acid and extracting the product. Purification is typically achieved by chromatography or recrystallization.

Step 2: Boekelheide Rearrangement of 3-Picoline N-Oxide

The Boekelheide reaction involves the rearrangement of a pyridine N-oxide upon treatment with acetic anhydride.[2]

  • Procedure Outline: 3-Picoline N-oxide is heated with acetic anhydride. The reaction temperature is typically high, often at reflux (~140 °C).[2] The reaction mechanism involves an initial acylation of the N-oxide, followed by deprotonation at the methyl group and a[3][3]-sigmatropic rearrangement to form an intermediate, which upon hydrolysis, would be expected to yield this compound. However, the primary product of the classical Boekelheide reaction on picoline N-oxides is the corresponding pyridyl carbinol acetate. To obtain the desired ketone, a modification of the workup or reaction conditions would be necessary.

Route 2: From 3-Acetylpyridine via Enolate Alkylation

This route involves the deprotonation of 3-acetylpyridine to form an enolate, which is then alkylated with a methylating agent.

  • Procedure Outline: 3-Acetylpyridine is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the enolate. Subsequently, a methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is allowed to warm to room temperature and then quenched. The product is isolated through an aqueous workup and extraction, followed by purification, typically by column chromatography.

  • Note: Specific yield data for this direct methylation is not provided in the searched results, but enolate alkylations are a fundamental and generally efficient method for C-C bond formation.

Route 3: From Ethyl Nicotinate

This is a two-step process where ethyl nicotinate is first converted to 3-acetylpyridine, which is then transformed into the target molecule.

Step 1: Synthesis of 3-Acetylpyridine

A patented process describes the vapor-phase reaction of ethyl nicotinate with acetic acid over a catalyst to produce 3-acetylpyridine. A yield of 37% has been reported for this conversion at 520 °C.[4] Another patent describes a process with a titanium dioxide and alkali metal oxide catalyst, reporting selectivities of 54-60% for 3-acetylpyridine from methyl nicotinate and acetic acid.[4]

  • Procedure Outline: A gaseous mixture of ethyl nicotinate and acetic acid is passed over a heated catalyst bed. The product is then condensed and purified by distillation.[4]

Step 2: Conversion of 3-Acetylpyridine to this compound

This step would follow the enolate alkylation procedure described in Route 2.

Conclusion

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges.

  • Route 1 (from 3-Picoline) is a viable option given the low cost of the starting material, but the two-step process and the potential for side-products in the Boekelheide rearrangement may affect the overall efficiency.

  • Route 2 (from 3-Acetylpyridine) offers a more direct approach. If optimized, this enolate alkylation could provide a high-yielding and efficient synthesis. The main considerations are the need for strictly anhydrous conditions and the use of strong bases.

  • Route 3 (from Ethyl Nicotinate) is a multi-step process that may be less atom-economical and require more demanding reaction conditions (high temperatures). However, it utilizes common starting materials.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product. Route 2 appears to be the most promising for its directness, though further optimization and detailed experimental validation are required to ascertain its full potential.

References

A Comparative Analysis of the Reactivity of 1-(Pyridin-yl)propan-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the three positional isomers of 1-(pyridin-yl)propan-2-one: 1-(pyridin-2-yl)propan-2-one, 1-(pyridin-3-yl)propan-2-one, and 1-(pyridin-4-yl)propan-2-one. Understanding the nuanced differences in the reactivity of these isomers is paramount for their effective application in synthetic chemistry and drug development, where precise control over reaction outcomes is critical. The position of the nitrogen atom within the pyridine ring significantly modulates the electronic properties of the molecule, leading to distinct behaviors in various chemical transformations. This comparison is supported by established principles of organic chemistry and available experimental data on related compounds.

Comparative Reactivity Analysis

The reactivity of the 1-(pyridin-yl)propan-2-one isomers is primarily dictated by the electronic influence of the pyridine ring on the propan-2-one side chain. The nitrogen atom in the pyridine ring is electron-withdrawing, and its effect on the side chain varies depending on its position (ortho, meta, or para) relative to the point of attachment.

Property1-(Pyridin-2-yl)propan-2-oneThis compound1-(Pyridin-4-yl)propan-2-oneRationale
Electrophilicity of Carbonyl Carbon HighModerateHighestThe nitrogen atom exerts an electron-withdrawing inductive and resonance effect. This effect is strongest at the ortho (2-) and para (4-) positions, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. The effect is most pronounced in the 4-isomer due to direct resonance withdrawal.
Acidity of α-Protons (pKa) Most AcidicLeast AcidicMore AcidicThe electron-withdrawing nature of the pyridine ring stabilizes the resulting enolate conjugate base through induction and resonance. This stabilization is most effective for the 2- and 4-isomers, leading to lower pKa values for the α-protons compared to the 3-isomer. The 2-isomer experiences a strong inductive effect due to the proximity of the nitrogen.
Keto-Enol Tautomerism (Equilibrium Constant, KT) Favors EnolFavors KetoFavors EnolThe stability of the enol tautomer is enhanced by conjugation with the pyridine ring. This conjugation is more effective for the 2- and 4-isomers, shifting the equilibrium towards the enol form. Intramolecular hydrogen bonding between the enol hydroxyl group and the pyridine nitrogen in the 2-isomer can further stabilize the enol form.
Rate of Enolate Formation FastestSlowestFastThe rate of deprotonation is directly related to the acidity of the α-protons. Consequently, the 2- and 4-isomers are expected to form enolates more rapidly than the 3-isomer under basic conditions.
Nucleophilic Aromatic Substitution on Pyridine Ring Susceptible at C6Less SusceptibleSusceptible at C2 and C6The pyridine ring itself can undergo nucleophilic attack, particularly when activated by the electron-withdrawing ketone substituent. The positions ortho and para to the nitrogen are most activated.

Experimental Protocols

Protocol 1: Determination of α-Proton pKa by 1H NMR Titration

Objective: To determine the apparent pKa of the α-protons of each isomer in a given solvent system.

Procedure:

  • Prepare a series of buffered solutions of known pD (for D2O) or pH (for other protic solvents).

  • Dissolve a known concentration of the 1-(pyridin-yl)propan-2-one isomer in each buffered solution.

  • Acquire a 1H NMR spectrum for each sample.

  • Monitor the chemical shift of the α-protons as a function of pD/pH.

  • The pKa can be determined by plotting the chemical shift versus pD/pH and fitting the data to the Henderson-Hasselbalch equation. The midpoint of the titration curve corresponds to the pKa.

Protocol 2: Comparative Rate of Nucleophilic Addition by UV-Vis Spectroscopy

Objective: To compare the relative rates of a nucleophilic addition reaction, for example, the formation of a cyanohydrin.

Procedure:

  • Prepare solutions of each isomer and a nucleophile (e.g., KCN) of known concentrations in a suitable solvent.

  • Monitor the reaction by UV-Vis spectroscopy by observing the change in absorbance of the carbonyl chromophore over time upon addition of the nucleophile.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • By conducting the reactions under pseudo-first-order conditions (a large excess of the nucleophile), the apparent first-order rate constants for each isomer can be calculated and compared.

Visualizing Reactivity Principles

The following diagrams illustrate the key electronic effects and reaction pathways governing the reactivity of these isomers.

electronic_effects cluster_2 1-(Pyridin-2-yl)propan-2-one cluster_3 This compound cluster_4 1-(Pyridin-4-yl)propan-2-one isomer2 Py-2-CH2COCH3 effect2 Strong -I, -M effect (ortho) isomer2->effect2 Inductive & Resonance reactivity Carbonyl Electrophilicity effect2->reactivity isomer3 Py-3-CH2COCH3 effect3 Moderate -I effect (meta) isomer3->effect3 Inductive effect3->reactivity isomer4 Py-4-CH2COCH3 effect4 Strong -I, -M effect (para) isomer4->effect4 Inductive & Resonance effect4->reactivity

Caption: Electronic effects of the pyridine nitrogen on the carbonyl group.

enolate_formation Py2 1-(Pyridin-2-yl)propan-2-one Enolate2 Highly Stabilized Py2->Enolate2 Fastest Py3 This compound Enolate3 Moderately Stabilized Py3->Enolate3 Slowest Py4 1-(Pyridin-4-yl)propan-2-one Enolate4 Highly Stabilized Py4->Enolate4 Fast

Caption: Relative rates of enolate formation for the three isomers.

experimental_workflow start Select Isomer (2-, 3-, or 4-) reaction Reaction with Nucleophile (e.g., NaBH4, Grignard reagent) start->reaction analysis Product Analysis (NMR, GC-MS, LC-MS) reaction->analysis data Determine Yield and Selectivity analysis->data comparison Compare Reactivity data->comparison

Comparative Biological Activity of 1-(Pyridin-3-yl)propan-2-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of analogs of 1-(Pyridin-3-yl)propan-2-one, supported by available experimental data. Direct biological activity data for this compound is limited in publicly available literature. Therefore, this guide focuses on the reported activities of structurally related compounds, specifically pyridine-based chalcones and 3-(pyridin-3-yl)-2-oxazolidinone derivatives, to provide insights into the potential therapeutic applications of this chemical scaffold.

Antioxidant Activity of Pyridine-Based Chalcone Analogs

A study on a series of pyridine-based chalcones, which share a similar three-carbon chain attached to a pyridine ring as seen in this compound, revealed their potential as antioxidant agents. The antioxidant capacity was evaluated using several methods, with the most significant results observed in the ferrous ion chelating (FIC) and Trolox equivalent antioxidant capacity (TEAC) assays.[1][2]

Data Presentation: Antioxidant Activity

The following table summarizes the antioxidant activity of synthesized 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivatives, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect).

Compound IDSubstituent on Phenyl RingFerrous Ion Chelating (FIC) EC50 (µg/mL)[1]Trolox Equivalent Antioxidant Capacity (TEAC) EC50 (µg/mL)[1]
3e 3-OCH₃16.53 ± 1.21Not Reported
3g 2-OH58.85 ± 1.104.82 ± 0.11
3i 4-OH58.73 ± 12.94Not Reported
3h 3-OHNot Reported6.33 ± 0.30
Quercetin (Standard) -87.24 ± 3.93Not Reported
Trolox (Standard) -Not Reported3.83 ± 0.22

Note: Lower EC50 values indicate higher antioxidant activity.

Experimental Protocols: Antioxidant Assays

Ferrous Ion Chelating (FIC) Activity Assay [1][2]

  • A 50 µL sample of the test compound (at various concentrations) was mixed with 50 µL of FeCl₂ (2 mM).

  • The reaction was initiated by the addition of 100 µL of ferrozine (5 mM).

  • The mixture was shaken and incubated at room temperature for 10 minutes.

  • The absorbance of the solution was measured at 562 nm.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The EC50 value was determined from the concentration-response curve.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay [1][2]

  • The ABTS•+ radical solution was prepared by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution was diluted with phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A 20 µL sample of the test compound was added to 180 µL of the diluted ABTS•+ solution.

  • The absorbance was read at 734 nm after 6 minutes of incubation at room temperature.

  • The percentage of inhibition was calculated, and the EC50 value was determined.

Experimental Workflow: Antioxidant Screening

G cluster_FIC Ferrous Ion Chelating (FIC) Assay cluster_TEAC Trolox Equivalent Antioxidant Capacity (TEAC) Assay FIC_Start Mix Compound and FeCl2 FIC_React Add Ferrozine FIC_Start->FIC_React FIC_Incubate Incubate for 10 min FIC_React->FIC_Incubate FIC_Measure Measure Absorbance at 562 nm FIC_Incubate->FIC_Measure FIC_Calculate Calculate % Inhibition and EC50 FIC_Measure->FIC_Calculate TEAC_Start Prepare ABTS•+ Solution TEAC_React Add Compound to ABTS•+ TEAC_Start->TEAC_React TEAC_Incubate Incubate for 6 min TEAC_React->TEAC_Incubate TEAC_Measure Measure Absorbance at 734 nm TEAC_Incubate->TEAC_Measure TEAC_Calculate Calculate % Inhibition and EC50 TEAC_Measure->TEAC_Calculate

Workflow for antioxidant activity screening.

Antibacterial Activity of 3-(Pyridin-3-yl)-2-oxazolidinone Analogs

A separate line of research focused on the synthesis and in vitro antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone derivatives.[3][4] These compounds, which feature the pyridin-3-yl moiety also present in this compound, were evaluated against a panel of Gram-positive bacteria.

Data Presentation: Antibacterial Activity

The antibacterial activity of the most potent 3-(pyridin-3-yl)-2-oxazolidinone derivatives is presented below as Minimum Inhibitory Concentration (MIC) values.

Compound IDR Group ModificationS. aureus (ATCC25923) MIC (µg/mL)[3]S. pneumoniae (ATCC49619) MIC (µg/mL)[3]E. faecalis (ATCC29212) MIC (µg/mL)[3]B. subtilis (ATCC6633) MIC (µg/mL)[3]S. xylosus (ATCC35924) MIC (µg/mL)[3]
21b 5-((cyclohexanecarboxamido)methyl)42848
21d 5-((furan-2-carboxamido)methyl)42844
21e 5-((thiophene-2-carboxamido)methyl)841688
21f 5-((3-methylthiophene-2-carboxamido)methyl)42844
Linezolid (Standard) -21212

Note: Lower MIC values indicate greater antibacterial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Bacterial strains were cultured in Mueller-Hinton broth (MHB).

  • The test compounds were serially diluted in MHB in 96-well microplates.

  • A standardized bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • The microplates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow: Antibacterial Screening

G Start Prepare Serial Dilutions of Compounds in 96-well plate Inoculate Add Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually Inspect for Bacterial Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

  • Antioxidant Pyridine-Based Chalcones : The position and nature of substituents on the phenyl ring significantly influence the antioxidant activity. Hydroxyl and methoxy groups appear to enhance the ferrous ion chelating and radical scavenging properties.[1]

  • Antibacterial 3-(Pyridin-3-yl)-2-oxazolidinones : Modifications at the 5-position of the oxazolidinone ring with various amide-containing side chains were crucial for antibacterial potency. The presence of heterocyclic rings like furan and thiophene in the side chain generally resulted in strong activity against the tested Gram-positive bacteria.[3]

Conclusion

References

A Comparative Guide to 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-2-yl)propan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of heterocyclic ketones, 1-(pyridin-3-yl)propan-2-one and its isomer, 1-(pyridin-2-yl)propan-2-one, are valuable intermediates. This guide provides an objective comparison of these two isomers, focusing on their synthesis and reactivity, supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Synthesis and Accessibility

The synthetic accessibility of a starting material is a critical factor in its practical application. Both isomers can be prepared from readily available precursors, though the specific methodologies and reported yields can vary.

1-(Pyridin-2-yl)propan-2-one is commonly synthesized from 2-methylpyridine (α-picoline) and acetonitrile. A reported method affords the product in a 61% yield. This straightforward approach makes the 2-isomer relatively accessible.

This compound synthesis can be approached through various routes, including the reaction of 3-picoline. While specific high-yield, one-pot syntheses are less commonly documented in readily available literature, multi-step sequences starting from precursors like ethyl 3-pyridylacetate are viable. The synthesis of a related compound, 2-(pyridin-3-yl)propan-2-ol, from 3-acetylpyridine has been reported with a 46% yield, suggesting that functionalization at the 3-position is achievable, albeit sometimes with moderate yields.

CompoundStarting MaterialReagentsYield (%)
1-(Pyridin-2-yl)propan-2-one2-MethylpyridineAcetonitrile, Base61
2-(Pyridin-3-yl)propan-2-ol3-AcetylpyridineMethyl lithium46

Table 1: Comparison of Synthetic Yields for Pyridinylpropanone Derivatives.

Reactivity and Synthetic Utility: A Tale of Two Isomers

The position of the nitrogen atom within the pyridine ring significantly influences the electronic properties of the molecule, which in turn dictates the reactivity of the propanone side chain. This difference is most pronounced in reactions involving the enolization of the ketone.

Enolization and Acidity of α-Protons

The acidity of the α-protons of the ketone moiety is a key determinant of its reactivity in base-catalyzed reactions such as aldol condensations. The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the acidity of the α-protons compared to a simple acetophenone.

In 1-(pyridin-2-yl)propan-2-one , the nitrogen atom is in closer proximity to the propanone side chain. This proximity allows for a more significant inductive electron-withdrawing effect and potential chelation of the enolate with a metal cation, which can stabilize the enolate and enhance its formation.

Conversely, in This compound , the nitrogen atom is more distant, resulting in a less pronounced inductive effect on the α-protons. Studies on related N-methylpyridinium ketones have shown that 3-substituted isomers are less reactive towards nucleophilic attack at the carbonyl carbon.[1] This is attributed to the lack of resonance structures that place a positive charge adjacent to the carbonyl group, which would otherwise increase its electrophilicity.[1] This reduced reactivity of the carbonyl in the 3-isomer likely extends to a lower acidity of the adjacent α-protons.

Enolate_Formation cluster_2_isomer 1-(Pyridin-2-yl)propan-2-one cluster_3_isomer This compound Ketone_2 1-(Pyridin-2-yl)propan-2-one Enolate_2 Enolate (stabilized by proximity of N) Ketone_2->Enolate_2 Base Ketone_3 This compound Enolate_3 Enolate (less stabilized) Ketone_3->Enolate_3 Base

Figure 1: Conceptual diagram of enolate formation.

Performance in Aldol Condensation Reactions

The differential reactivity of the two isomers is particularly evident in their application in C-C bond-forming reactions like the Claisen-Schmidt condensation (a type of crossed aldol condensation). In this reaction, a ketone with α-hydrogens reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.

A study on the base-catalyzed aldol condensation of a derivative of 1-(pyridin-2-yl)ethan-1-one with 3,4,5-trimethoxybenzaldehyde reported a yield of 71%.[2] This demonstrates the utility of 2-pyridyl ketones in such transformations.

Aldol_Condensation_Workflow Start Start: Pyridinylpropanone Isomer Base Add Base (e.g., NaOH, KOH) Start->Base Enolate Formation of Enolate Base->Enolate Aldehyde Add Aromatic Aldehyde (e.g., Benzaldehyde) Enolate->Aldehyde Addition Nucleophilic Addition Aldehyde->Addition Intermediate β-Hydroxy Ketone Intermediate Addition->Intermediate Dehydration Dehydration (optional, with heat) Intermediate->Dehydration Product α,β-Unsaturated Ketone (Chalcone derivative) Dehydration->Product

Figure 2: General workflow for a Claisen-Schmidt condensation.

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation

This protocol is a general guideline for the Claisen-Schmidt condensation of a pyridinylpropanone with an aromatic aldehyde.

Materials:

  • 1-(Pyridin-2-yl)propan-2-one or this compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the pyridinylpropanone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a reaction flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the 10% NaOH solution dropwise to the cooled mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

Both this compound and 1-(pyridin-2-yl)propan-2-one are valuable synthetic intermediates. The choice between them will largely depend on the specific requirements of the synthetic target and the reaction conditions.

  • 1-(Pyridin-2-yl)propan-2-one is generally more accessible synthetically and exhibits higher reactivity in base-catalyzed reactions due to the electronic influence of the proximate nitrogen atom. This makes it a preferred choice for reactions requiring efficient enolate formation, such as aldol-type condensations.

  • This compound , while potentially more challenging to synthesize in high yields, offers a different electronic and steric profile. Its reduced reactivity might be advantageous in situations where selectivity is crucial or to avoid undesired side reactions.

For researchers in drug development, the specific substitution pattern on the pyridine ring can have a profound impact on the biological activity of the final molecule. Therefore, the choice between these two isomers should be guided by a combination of synthetic feasibility and the desired pharmacological profile. Further quantitative studies directly comparing the reactivity of these two isomers in various synthetic transformations would be highly beneficial to the scientific community.

References

A Comparative Guide to 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyridine-containing scaffolds are of paramount importance, featuring in a multitude of FDA-approved drugs.[1][2][3] The positional isomerism of substituents on the pyridine ring can dramatically influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a comparative analysis of two such isomers: 1-(Pyridin-3-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one, offering insights for researchers and professionals in drug development. While direct comparative studies on these specific molecules are limited, this guide draws upon data from structurally related compounds and established principles of medicinal chemistry to highlight their potential differences in drug design.

Introduction to the Isomers

Both this compound and 1-(pyridin-4-yl)propan-2-one are ketones featuring a propan-2-one moiety attached to a pyridine ring. The key distinction lies in the point of attachment: the 3-position (meta) versus the 4-position (para). This seemingly subtle difference in structure can lead to significant variations in their electronic properties, reactivity, and ultimately, their interaction with biological targets.

This compound (also known as 3-acetonylpyridine) and its derivatives are being explored for a range of therapeutic applications. The 3-substituted pyridine core is a common motif in various biologically active molecules.[4]

1-(Pyridin-4-yl)propan-2-one (also known as 4-acetonylpyridine) is a known intermediate in the synthesis of the cardiotonic drug milrinone, highlighting its relevance in the development of cardiovascular therapeutics.[5]

Physicochemical and Biological Activity Comparison

The position of the nitrogen atom in the pyridine ring governs the electron distribution and, consequently, the molecule's properties. In the 4-substituted isomer, the nitrogen atom exerts a strong electron-withdrawing effect through resonance, which can influence the reactivity of the ketone side chain and the pyridine ring itself. This effect is less pronounced in the 3-substituted isomer.

A comparative analysis of the closely related isomers, 3-acetylpyridine and 4-acetylpyridine, reveals a stark contrast in their biological effects. 3-Acetylpyridine is a well-known neurotoxin that acts as a nicotinic acid antagonist, leading to ATP depletion and excitotoxicity.[6] In contrast, derivatives of 4-acetylpyridine have been investigated for their potential as anticancer agents, implicating them in apoptosis and cell cycle arrest.[6] This profound difference underscores the critical role of substituent positioning on the pyridine ring in determining pharmacological outcomes.

Based on these observations and general principles of structure-activity relationships (SAR) for pyridine derivatives, we can infer potential differences between this compound and 1-(pyridin-4-yl)propan-2-one.

Table 1: Comparative Overview of this compound and 1-(Pyridin-4-yl)propan-2-one in a Drug Design Context

FeatureThis compound1-(Pyridin-4-yl)propan-2-oneRationale & Supporting Evidence
Primary Biological Role Potential for diverse CNS or metabolic targets.Precursor for cardiotonic agents; potential for anticancer applications.Inferred from the neurotoxic profile of 3-acetylpyridine and the use of the 4-isomer in milrinone synthesis and anticancer studies of related compounds.[5][6]
Potential Mechanism of Action Variable, dependent on the specific biological target.May involve interactions with enzymes or receptors where the para-nitrogen plays a key role in binding.The electronic properties of the 4-substituted pyridine can facilitate specific hydrogen bonding or electrostatic interactions.
Inferred Cytotoxicity Potentially higher neurotoxicity.Lower general cytotoxicity, with potential for selective anticancer activity.Based on the comparative toxicity of 3-acetylpyridine and 4-acetylpyridine in neuronal cell cultures.[6]
Metabolic Stability May undergo different metabolic transformations compared to the 4-isomer.The position of the nitrogen can influence the sites of metabolism by cytochrome P450 enzymes.Studies on pyridine derivatives show that the position of the nitrogen atom affects metabolism.[7][8]
Therapeutic Relevance Broad potential, requiring careful toxicological evaluation.Established role as a synthetic intermediate; emerging potential in oncology.The utility of the 4-isomer is demonstrated by its role in existing drug synthesis.[5]

Experimental Protocols

To empirically determine and compare the drug-like properties of this compound and 1-(pyridin-4-yl)propan-2-one, a series of in vitro assays are essential.

Enzyme Inhibition Assay

This protocol is designed to assess and compare the inhibitory potency of the two compounds against a specific enzyme target.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound and 1-(pyridin-4-yl)propan-2-one stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme and the test compound dilutions. Incubate for a predetermined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Calculate the initial reaction velocities for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value.[9]

Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer

  • Test compounds

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing HLMs and the NADPH regenerating system in a phosphate buffer.

  • Add the test compound to initiate the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[10]

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the fixed cells with SRB solution for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration.[6]

Visualizing the Rationale

The following diagrams illustrate the conceptual basis for the differential properties of the two isomers.

G cluster_0 This compound cluster_1 1-(Pyridin-4-yl)propan-2-one a Pyridine Ring (3-substituted) b Electronic Effects (Weaker resonance withdrawal) a->b influences c Potential Biological Profile (e.g., Neuroactive) b->c leads to d Pyridine Ring (4-substituted) e Electronic Effects (Stronger resonance withdrawal) d->e influences f Potential Biological Profile (e.g., Cardiotonic, Anticancer) e->f leads to

Caption: Positional Isomerism and its Impact on Biological Profiles.

G cluster_assays In Vitro Evaluation cluster_data Data Output start Drug Candidate (Pyridinylpropanone Isomer) enzyme_inhibition Enzyme Inhibition Assay start->enzyme_inhibition metabolic_stability Metabolic Stability Assay start->metabolic_stability cytotoxicity Cytotoxicity Assay start->cytotoxicity ic50 IC50 / GI50 enzyme_inhibition->ic50 pk_params Half-life (t½) Intrinsic Clearance (CLint) metabolic_stability->pk_params cytotoxicity->ic50

Caption: Experimental Workflow for Comparative Drug Candidate Profiling.

Conclusion

While this compound and 1-(pyridin-4-yl)propan-2-one are structurally similar, the position of the propan-2-one substituent on the pyridine ring is likely to have a profound impact on their drug-like properties. Drawing parallels with related acetylpyridine isomers, it is plausible that the 4-substituted isomer holds more immediate promise for applications in areas like cardiovascular disease and oncology, with a potentially more favorable toxicity profile. Conversely, the 3-substituted isomer may exhibit different biological activities but warrants careful investigation into its potential neurotoxicity. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these and other pyridine-based drug candidates, enabling a data-driven approach to lead optimization in drug discovery.

References

Benchmarking the Efficacy of 1-(Pyridin-3-yl)propan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-(Pyridin-3-yl)propan-2-one and its derivatives, focusing on their potential therapeutic applications. By summarizing available experimental data, detailing methodologies, and visualizing key biological pathways, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology. While direct comparative studies on a wide range of this compound derivatives are limited, this guide collates and presents data from structurally related pyridine and pyridinone analogs to infer structure-activity relationships and guide future research.

Data Presentation: Comparative Efficacy of Pyridine and Pyridinone Derivatives

The following tables summarize the in vitro efficacy of various pyridine and pyridinone derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Pyridin-2-yl and Spiro-Pyridine Derivatives

Compound/Derivative ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference
Pyridin-2-yl Urea 1-(4-chlorophenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)ureaMCF-7 (Breast Cancer)0.22[1]
1-(4-bromophenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)ureaMCF-7 (Breast Cancer)0.11[1]
Spiro-Pyridine Compound 5HepG-2 (Liver Cancer)8.42 ± 0.70[2]
Compound 7HepG-2 (Liver Cancer)9.15 ± 0.80[2]
Compound 8HepG-2 (Liver Cancer)10.21 ± 0.90[2]
Compound 5Caco-2 (Colon Cancer)13.61 ± 1.20[2]
Compound 7Caco-2 (Colon Cancer)7.83 ± 0.50[2]
Compound 8Caco-2 (Colon Cancer)9.88 ± 0.90[2]
Pyridin-2-yl Estra-1,3,5(10)-triene Derivative 9MDA-MB-231 (Breast Cancer)0.96[3]
Derivative 13MDA-MB-231 (Breast Cancer)3.08[3]

Table 2: Vasorelaxant Activity of Pyridazin-3-one Derivatives

Compound SeriesSpecific DerivativeEC50 (µM)Reference
4a–l 4f0.0136[4]
4h0.0117[4]
5a–l 5d0.0053[4]
5e0.0025[4]
Reference Standards Hydralazine18.2100[4]
Nitroglycerin0.1824[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of efficacy studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Ex Vivo Vasorelaxant Activity Assay

This assay assesses the ability of a compound to relax pre-contracted arterial rings, indicating its potential as a vasodilator.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (KHS)

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Test compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing KHS, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Then, induce a sustained contraction with a submaximal concentration of a vasoconstrictor agent like phenylephrine (1 µM) or KCl (80 mM).

  • Compound Addition: Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Angiogenesis Derivative Pyridin-2-yl Urea Derivative Derivative->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and potential inhibition by pyridine derivatives.

eNOS_Signaling_Pathway cluster_cell Endothelial Cell cluster_muscle Smooth Muscle Cell Derivative Pyridazin-3-one Derivative eNOS_mRNA eNOS mRNA Expression Derivative->eNOS_mRNA Upregulation eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation NO Nitric Oxide (NO) eNOS_protein->NO Synthesis L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasorelaxation PKG->Relaxation

Caption: eNOS signaling pathway and modulation by pyridazin-3-one derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_analysis Data Analysis & SAR cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of This compound Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Purification->Enzyme_Inhibition Functional_Assays Functional Assays (e.g., Vasorelaxation) Purification->Functional_Assays Data_Analysis IC50 / EC50 Determination Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Functional_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Animal_Models Animal Models of Disease SAR->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: General experimental workflow for efficacy benchmarking.

References

A Comparative Spectroscopic Analysis of 1-(pyridin-2-yl), 3-yl, and 4-yl propan-2-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Positional Isomers of Pyridylpropan-2-one, Including Methodologies and Data Visualization.

This guide presents a comparative analysis of the spectroscopic characteristics of three positional isomers of pyridylpropan-2-one: 1-(pyridin-2-yl)propan-2-one, 1-(pyridin-3-yl)propan-2-one, and 1-(pyridin-4-yl)propan-2-one. The position of the nitrogen atom within the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct differences in their spectroscopic signatures. This guide aims to provide researchers with the necessary data and protocols for the unambiguous identification and characterization of these isomers.

While experimental data for 1-(pyridin-2-yl)propan-2-one is available, complete experimental datasets for the 3-yl and 4-yl isomers are not readily found in the public domain. To facilitate a comprehensive comparison, this guide includes both available experimental data and predicted Nuclear Magnetic Resonance (NMR) data for all three isomers. Predicted values are generated based on established NMR prediction algorithms and should be confirmed with experimental data where possible.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

IsomerTechniqueProton/CarbonExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)Multiplicity / Remarks
1-(pyridin-2-yl)propan-2-one ¹H NMRPyridine-H68.478.52d
Pyridine-H47.747.78m
Pyridine-H3, H57.287.30, 7.25m
CH₂3.913.95s
CH₃2.132.18s
¹³C NMRC=O205.4206.1
Pyridine-C2155.4155.8
Pyridine-C6149.2149.5
Pyridine-C4136.6137.0
Pyridine-C5124.4124.8
Pyridine-C3121.9122.3
CH₂52.352.8
CH₃30.030.5
This compound ¹H NMRPyridine-H2, H6-8.55, 8.48m
Pyridine-H4-7.70m
Pyridine-H5-7.30m
CH₂-3.75s
CH₃-2.20s
¹³C NMRC=O-206.5
Pyridine-C2, C6-150.1, 148.5
Pyridine-C4-135.8
Pyridine-C5-123.7
Pyridine-C3-131.0
CH₂-48.0
CH₃-29.8
1-(pyridin-4-yl)propan-2-one ¹H NMRPyridine-H2, H6-8.50d
Pyridine-H3, H5-7.25d
CH₂-3.78s
CH₃-2.19s
¹³C NMRC=O-206.3
Pyridine-C4-145.5
Pyridine-C2, C6-150.0
Pyridine-C3, C5-124.5
CH₂-49.5
CH₃-29.9

Experimental data for 1-(pyridin-2-yl)propan-2-one is from a 300 MHz spectrometer in (CD₃)₂SO. Predicted data is generated for comparison purposes.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

IsomerTechniqueKey Absorptions / FragmentsRemarks
1-(pyridin-2-yl)propan-2-one IR (ATR)1712 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (Pyridine ring)The carbonyl stretch is typical for an aliphatic ketone.
MS (GC-MS)m/z 135 (M⁺), 93 ([M-CH₂CO]⁺), 92, 43 (CH₃CO⁺)The fragmentation pattern is dominated by cleavage at the alpha-position to the pyridine ring.
This compound IR~1715 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (Pyridine ring)Expected values based on typical ketone and pyridine absorptions.
MSm/z 135 (M⁺), 93, 92Expected molecular ion and fragmentation pattern similar to the 2-yl isomer.
1-(pyridin-4-yl)propan-2-one IR~1715 cm⁻¹ (C=O stretch), ~1595 cm⁻¹ (Pyridine ring)Expected values based on typical ketone and pyridine absorptions.
MSm/z 135 (M⁺), 93, 92Expected molecular ion and fragmentation pattern similar to the other isomers.

Spectroscopic Interpretation

The primary spectroscopic differences arise from the position of the nitrogen atom in the pyridine ring.

  • ¹H NMR: The protons on the pyridine ring are most affected. In the 2-yl isomer, the H6 proton is adjacent to the nitrogen and is the most deshielded. In the 3-yl isomer, the H2 and H6 protons are most deshielded. The 4-yl isomer exhibits higher symmetry, resulting in only two signals for the four pyridine protons. The chemical shifts of the methylene (-CH₂) and methyl (-CH₃) protons of the propanone side chain are also subtly influenced by the electronic effects of the different pyridine isomers.

  • ¹³C NMR: The chemical shifts of the pyridine carbons are highly diagnostic. The carbons directly bonded to or in close proximity to the nitrogen atom (C2 and C6) are significantly deshielded. The symmetry of the 4-yl isomer results in fewer signals for the pyridine carbons compared to the 2-yl and 3-yl isomers.

  • IR Spectroscopy: The most prominent feature for all three isomers is the strong carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹. The exact position may vary slightly due to the electronic influence of the pyridine ring. Characteristic pyridine ring stretching vibrations are also expected in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry: All three isomers are expected to show a molecular ion peak (M⁺) at m/z 135. The primary fragmentation pathway is likely the alpha-cleavage, leading to the loss of a ketene radical (•CH₂CO) to form a pyridylmethyl cation at m/z 93, which can be a prominent peak. Another common fragmentation is the formation of the acetyl cation (CH₃CO⁺) at m/z 43.

Experimental Protocols

A Comparative Guide to the Cross-Reactivity Profile of 1-(Pyridin-3-yl)propan-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This guide provides a framework for assessing the cross-reactivity of the novel compound 1-(Pyridin-3-yl)propan-2-one. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a proposed series of biological assays to characterize its selectivity and compares it with structurally related compounds with known biological activities: 3-acetylpyridine and cotinine. The experimental protocols and data tables provided herein are intended to serve as a comprehensive blueprint for researchers investigating the pharmacological profile of this compound.

Introduction and Rationale

This compound is a pyridine-containing small molecule with potential for biological activity. The pyridine motif is a common scaffold in medicinal chemistry. Understanding the cross-reactivity of new chemical entities is crucial in early-stage drug discovery to identify potential off-target effects and predict safety liabilities. This guide proposes a systematic evaluation of this compound's activity across a panel of receptors and enzymes, with a focus on targets modulated by its structural analogs.

Comparator Compound Profiles

To provide context for the potential biological activities of this compound, two comparator compounds have been selected based on structural similarity.

  • 3-Acetylpyridine: A key intermediate in the synthesis of various pharmaceuticals.[1][2] It is known to be toxic if swallowed and may cause skin irritation.[3][4][5]

  • Cotinine: The primary metabolite of nicotine, it is often used as a biomarker for tobacco exposure.[6][7] It is known to be a weak agonist at nicotinic acetylcholine receptors (nAChRs) and has a more favorable safety profile than nicotine.[7]

Proposed Cross-Reactivity Screening Panel

A tiered approach to screening is recommended, beginning with targets of highest suspicion based on structural analogy, followed by a broader safety pharmacology panel.

Tier 1: Primary Targets of Interest

  • Nicotinic Acetylcholine Receptors (nAChRs): Given the structural similarity to cotinine, a known ligand for nAChRs, it is critical to assess the binding affinity of this compound at various nAChR subtypes.

Tier 2: Broad Safety Pharmacology Screening

  • Eurofins Cerep SafetyScreen44 Panel: This panel provides an efficient way to identify potential off-target interactions early in the drug discovery process by screening against 44 targets known to be associated with adverse drug reactions.[8][9]

Comparative Data Summary

The following table summarizes the structural information for this compound and its comparators, with placeholders for the experimental data to be generated for the target compound.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Known/Hypothesized Biological Targets IC₅₀ / Kᵢ (nM) - Placeholder
This compound this compoundC₈H₉NO135.17nAChRs, various off-targetsData to be determined
3-Acetylpyridine 3-AcetylpyridineC₇H₇NO121.14Enzyme inhibitor, Neurotoxin[10]Data not readily available
Cotinine CotinineC₁₀H₁₂N₂O176.22nAChRs (weak agonist)[7]>10,000 (for various nAChRs)

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

5.1. Nicotinic Acetylcholine Receptor (α4β2 Subtype) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human α4β2 nAChR subtype.

  • Materials and Reagents:

    • HEK293 cells stably expressing the human α4β2 nAChR.

    • Radioligand: [³H]-Epibatidine (Specific Activity: 50-80 Ci/mmol).

    • Non-specific binding control: Cytisine (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Scintillation fluid.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation:

      • Culture HEK293 cells expressing the α4β2 nAChR and harvest.

      • Homogenize cells in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.

      • Wash the resulting pellet twice by resuspension in fresh assay buffer and recentrifugation.

      • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

    • Assay Setup (in triplicate):

      • Total Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM), and 50 µL of assay buffer to designated wells.

      • Non-specific Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of cytisine solution to designated wells.

      • Competitive Binding: Add 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of serially diluted this compound (or comparator compound) to the remaining wells.

    • Incubation: Incubate the plate for 2-4 hours at room temperature.

    • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

    • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) by non-linear regression analysis of the competition binding data.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

5.2. Eurofins Cerep SafetyScreen44 Panel

This is a commercially available service that assesses the interaction of a test compound with a panel of 44 receptors, ion channels, and enzymes known to be implicated in adverse drug reactions.

  • General Protocol Outline:

    • The test compound, this compound, is typically submitted at a stock concentration in DMSO.

    • The service provider performs radioligand binding assays for the majority of the targets. For enzymatic targets, functional assays measuring enzyme activity are conducted.

    • The compound is usually tested at a single high concentration (e.g., 10 µM) in duplicate.

    • Results are reported as the percentage inhibition of radioligand binding or enzyme activity. A significant interaction is generally considered to be >50% inhibition.[8]

    • Follow-up dose-response curves are recommended for any significant "hits" to determine IC₅₀ values.

Visualizations

6.1. Proposed Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Tier 1: Primary Target Screening cluster_2 Tier 2: Broad Safety Screening cluster_3 Data Analysis & Interpretation Compound This compound & Comparators nAChR_Assay nAChR Radioligand Binding Assay Compound->nAChR_Assay SafetyScreen Eurofins Cerep SafetyScreen44 Panel Compound->SafetyScreen Data_Analysis Determine IC50/Ki Values Identify Off-Target Hits nAChR_Assay->Data_Analysis SafetyScreen->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Proposed workflow for cross-reactivity profiling.

6.2. Simplified Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Test Compound Interaction ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR ACh binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Conformational change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Test_Compound This compound (Potential Antagonist) Test_Compound->nAChR Binds and may inhibit ACh binding

Caption: Simplified nAChR signaling and potential site of action.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, this guide provides a robust framework for its investigation. By employing the outlined experimental protocols and comparing the results to the known activities of structural analogs like 3-acetylpyridine and cotinine, researchers can build a comprehensive pharmacological profile of this novel compound. This systematic approach will enable a thorough assessment of its target selectivity and potential for off-target effects, which is a critical step in the evaluation of any new chemical entity for therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 1-(Pyridin-3-yl)propan-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-(Pyridin-3-yl)propan-2-one, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this chemical should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1][2][3]Protects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][3]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2][4]Minimizes the inhalation of potentially harmful vapors.

II. Waste Characterization and Disposal Protocol

All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) and disposed of through an environmental health and safety (EHS) program.[5] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[5][6]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste.[7]

    • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[1]

    • Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing the compound).[3]

  • Containerization and Labeling:

    • Liquid Waste: Collect liquid waste in a designated, leak-proof, and shatter-resistant container with a secure cap.[7][8][9] The original container is often the best choice for waste storage.[7]

    • Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[3][9]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[3][5] Abbreviations and ditto marks are not permissible.[5]

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area.[9][10]

    • The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.[9]

    • Ensure that incompatible chemicals are stored separately.[5]

  • Spill and Leak Procedures:

    • In the event of a spill, immediately alert others in the vicinity.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[2]

    • Ensure the cleanup area is well-ventilated.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[8][11]

    • It is your legal responsibility to ensure that the waste is managed by an authorized business.[11]

    • Maintain all documentation related to the disposal process, including consignment notes, for a minimum of three years.[11]

  • Empty Container Disposal:

    • Empty containers that held this compound must be decontaminated before being discarded as regular trash.[7]

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3][10]

    • After triple-rinsing, deface or remove the original label and remove the cap before disposing of the container in the regular trash.[7]

III. Quantitative Data Summary

IdentifierValue
Hazard Codes H302, H315, H318, H335[12]
Hazard Classifications Acute Toxicity (Oral), Category 4; Skin Irritation, Category 2; Serious Eye Damage, Category 1; Specific Target Organ Toxicity - Single Exposure, Category 3[12]
Signal Word Danger[12]

IV. Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate Solid and Liquid Waste characterize->segregate containerize Use Compatible, Sealed Containers segregate->containerize label_waste Label with 'Hazardous Waste' and Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety, handling, and disposal protocols for 1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound should be treated as a hazardous substance. The primary hazards associated with similar pyridyl ketones include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: Risk of serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Flammability: Pyridine, a related compound, is a highly flammable liquid and vapor.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.[3]
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3]Minimizes inhalation of potentially harmful fumes.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Always work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Remove all potential sources of ignition from the handling area, as related compounds are flammable.[1][3]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]

  • Chemical Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the chemical. Do not breathe vapors or dust.[1]

    • When transferring the chemical, do so carefully to avoid splashes or spills.

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area.[3]

    • Keep the container tightly sealed and clearly labeled.[3]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Disposal Plan: Step-by-Step Waste Management Protocol

The disposal of this compound and its containers must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.

    • Collect all waste in a compatible, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[3]

    • Ventilate the area and wash the spill site after the material has been picked up.

  • Final Disposal:

    • Never pour the chemical or its waste down the drain or dispose of it in regular trash.[3]

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.

    • Empty containers should be treated as hazardous waste and disposed of accordingly.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment (Eyewash, Shower) prep_hood->prep_safety handle_transfer Transfer Chemical Under Fume Hood prep_safety->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_store Store in a Cool, Dry, Well-Ventilated Area handle_use->handle_store disp_collect Collect Waste in Labeled Container handle_store->disp_collect disp_spill Manage Spills with Inert Absorbent disp_collect->disp_spill disp_contact Contact EHS for Waste Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.